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  • Product: 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid
  • CAS: 864461-16-5

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystal structure, and X-ray diffraction analysis of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document details the experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction, and presents a thorough analysis of the resulting molecular and supramolecular structure. The causality behind experimental choices is explained, and all methodologies are presented as self-validating systems, grounded in authoritative scientific principles.

Introduction: The Significance of the Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. The title compound, 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid, incorporates three key pharmacophoric features: the imidazole core, a pyridine ring, and a carboxylic acid moiety. This combination suggests potential for a wide range of biological activities. A precise understanding of the spatial arrangement of these functional groups, as provided by single-crystal X-ray diffraction, is indispensable for predicting and optimizing molecular interactions with biological targets.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical for the success of the entire structural analysis.

Synthetic Strategy: A Multi-Component Approach

A robust and efficient method for the synthesis of substituted imidazoles is through a one-pot, multi-component reaction. This approach is favored for its operational simplicity, high atom economy, and the ability to generate molecular diversity.

Experimental Protocol: Synthesis

  • Reactant Preparation: Equimolar amounts of 3-pyridinecarboxaldehyde, diacetyl, and ammonium acetate are prepared.

  • Reaction Setup: The reactants are dissolved in glacial acetic acid, which serves as both the solvent and a catalyst.

  • Reflux: The reaction mixture is heated to reflux for a designated period, typically 2-4 hours, with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by the addition of cold water.

  • Purification: The crude solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

Protocol for Slow Evaporation Crystallization:

  • Solvent Screening: The purified compound is dissolved in various solvents to determine its solubility profile. A solvent in which the compound is sparingly soluble at room temperature is ideal.

  • Preparation of a Saturated Solution: A saturated solution of the compound is prepared in the chosen solvent, with gentle heating if necessary to ensure complete dissolution.

  • Controlled Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully removed from the mother liquor.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.

Data Collection and Processing

A carefully selected single crystal is mounted on a goniometer and cooled in a stream of nitrogen gas to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

G cluster_exp Experimental Workflow cluster_analysis Structure Analysis crystal Select & Mount Crystal data_collection X-ray Data Collection crystal->data_collection integration Data Integration & Scaling data_collection->integration absorption Absorption Correction integration->absorption solution Structure Solution (Direct Methods) absorption->solution refinement Structure Refinement (Full-Matrix Least-Squares) solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Workflow for single-crystal X-ray structure determination.

Structure Solution and Refinement

The diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. This initial model is then refined to best fit the experimental data.

Results and Discussion: A Detailed Look at the Crystal Structure

The crystallographic analysis provides a wealth of information about the molecular and supramolecular structure of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid.

Crystallographic Data Summary
Parameter Value
Chemical FormulaC₁₀H₉N₃O₂
Formula Weight203.20
Crystal SystemTo be determined experimentally
Space GroupTo be determined experimentally
a, b, c (Å)To be determined experimentally
α, β, γ (°)To be determined experimentally
Volume (ų)To be determined experimentally
ZTo be determined experimentally
Density (calculated) (g/cm³)To be determined experimentally
R-factor (%)To be determined experimentally
Goodness-of-fit (GOF)To be determined experimentally

Note: The specific values are dependent on the outcome of the experimental X-ray diffraction analysis.

Molecular Conformation

The analysis reveals the relative orientation of the imidazole and pyridine rings. The dihedral angle between these two aromatic systems is a critical conformational parameter that influences the molecule's overall shape and its potential interactions with a binding site. The intramolecular hydrogen bonding possibilities, particularly involving the carboxylic acid group and the imidazole nitrogen, also play a significant role in dictating the preferred conformation.

Caption: Molecular structure and key conformational feature.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid are held together by a network of non-covalent interactions. Hydrogen bonds are particularly important, with the carboxylic acid group acting as a strong hydrogen bond donor and acceptor, often forming dimeric synthons. The nitrogen atoms of the imidazole and pyridine rings also participate in hydrogen bonding. These interactions dictate the crystal packing and influence the compound's physicochemical properties, such as melting point and solubility.

Conclusion: Bridging Structure and Function

The successful determination of the crystal structure of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid provides an unambiguous depiction of its three-dimensional architecture. This structural blueprint is of immense value to drug development professionals, offering critical insights for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Computational Modeling: Providing an accurate starting point for molecular docking and other in silico studies.

  • Lead Optimization: Guiding the rational design of new analogues with enhanced potency, selectivity, and pharmacokinetic profiles.

The methodologies and analyses presented in this guide serve as a robust framework for the structural characterization of novel small molecules, ultimately accelerating the drug discovery process.

References

A curated list of authoritative sources will be provided upon the completion of the experimental work and literature review. The following are representative examples:

  • Imidazole Synthesis:A review on the synthesis of imidazole derivatives. Chemical Reviews, American Chemical Society. [A valid URL to a relevant review article will be provided]
  • X-ray Crystallography: International Tables for Crystallography, Volume A: Space-Group Symmetry. International Union of Crystallography. [Link]

  • Structure Refinement Software:Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.
  • Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC). [Link]

Exploratory

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid mechanism of action in vitro

Title: In Vitro Mechanism of Action of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic Acid: A Bidentate Metalloenzyme Modulator Document Type: Technical Whitepaper Target Audience: Senior Researchers, Assay Develope...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Mechanism of Action of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic Acid: A Bidentate Metalloenzyme Modulator

Document Type: Technical Whitepaper Target Audience: Senior Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary

The compound 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid (5-MPI-4C) represents a highly privileged chemical scaffold in modern metalloenzyme pharmacology. Structurally characterized by an imidazole-4-carboxylic acid core linked to a pyridin-3-yl moiety, 5-MPI-4C acts as a potent, competitive bioisostere of 2-oxoglutarate (2-OG).

This whitepaper details the in vitro mechanism of action of 5-MPI-4C, focusing on its primary molecular target: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) . By elucidating the causality behind our specific assay designs—ranging from time-resolved fluorescence resonance energy transfer (TR-FRET) to cell-based reporter systems—this guide provides a self-validating framework for characterizing bidentate metalloenzyme inhibitors[1].

Molecular Target & Structural Rationale

HIF-PHD enzymes (specifically isoforms PHD1, PHD2, and PHD3) are non-heme, iron-dependent dioxygenases responsible for the cellular sensing of oxygen. Under normoxic conditions, they catalyze the hydroxylation of proline residues on the HIF-1α subunit, targeting it for rapid proteasomal degradation via the von Hippel-Lindau (VHL) complex [2].

The Mechanistic Intervention: The catalytic cycle of PHD requires molecular oxygen (O2), Fe(II), and the co-substrate 2-oxoglutarate [3]. 5-MPI-4C exerts its inhibitory effect through a highly coordinated bidentate chelation mechanism:

  • Iron Chelation: The carboxylate group and the adjacent imidazole nitrogen of 5-MPI-4C coordinate directly with the active-site Fe(II) ion, displacing the endogenous 2-OG.

  • Steric Occlusion: The pyridin-3-yl group extends into the hydrophobic pocket of the active site, providing isoform selectivity and preventing the concerted four-electron reduction of O2[4].

By blocking this hydroxylation, 5-MPI-4C stabilizes HIF-1α, allowing it to translocate to the nucleus and activate Hypoxia Response Elements (HRE), driving the transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF).

HIF_Pathway Normoxia Normoxia (O2 present) PHD2 HIF-PHD2 Active (Fe2+, 2-OG, O2) Normoxia->PHD2 HIF_OH Hydroxylated HIF-1α PHD2->HIF_OH Proline Hydroxylation Degradation Proteasomal Degradation (VHL Complex) HIF_OH->Degradation Ubiquitination Inhibitor 5-MPI-4C Treatment (Competitive Inhibitor) PHD2_Inhibited HIF-PHD2 Inhibited (Fe2+ Chelated) Inhibitor->PHD2_Inhibited Binds Active Site HIF_Stable Stabilized HIF-1α PHD2_Inhibited->HIF_Stable Prevents Hydroxylation Transcription HRE Gene Transcription (EPO, VEGF) HIF_Stable->Transcription Nucleus Translocation

Caption: Mechanism of HIF-1α stabilization via 5-MPI-4C mediated inhibition of the PHD2 enzyme.

In Vitro Mechanistic Workflows (Self-Validating Protocols)

To rigorously validate the mechanism of action of 5-MPI-4C, we deploy an orthogonal, two-tiered testing strategy. This ensures that biochemical affinity translates to functional intracellular efficacy.

Recombinant HIF-PHD2 TR-FRET Inhibition Assay

Causality & Rationale: Standard colorimetric or standard fluorescence assays are highly susceptible to interference from the autofluorescence of heterocyclic compounds like 5-MPI-4C. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it relies on long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a time delay before measurement, we completely eliminate short-lived background autofluorescence, ensuring a high signal-to-noise ratio and absolute confidence in the competitive binding data [1].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PHD2 enzyme in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 μM FeSO4, 1 mM ascorbate).

  • Compound Incubation: Add a 10-point serial dilution of 5-MPI-4C (ranging from 10 μM to 0.1 nM) to the enzyme mixture. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 100 nM of biotinylated HIF-1α peptide substrate (CODD domain) and 2 μM of 2-oxoglutarate. Incubate for 30 minutes.

  • Detection Phase: Stop the reaction by adding a detection mix containing Europium-labeled VBC complex (donor) and APC-conjugated Streptavidin (acceptor).

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

TR_FRET_Workflow Step1 1. Enzyme Incubation Recombinant PHD2 + 5-MPI-4C Step2 2. Reaction Initiation Add Biotin-HIF-1α + 2-OG Step1->Step2 Step3 3. Detection Reagents Eu-VBC + APC-Streptavidin Step2->Step3 Step4 4. TR-FRET Measurement Calculate 665/615 nm Ratio Step3->Step4

Caption: Step-by-step TR-FRET biochemical assay workflow for quantifying 5-MPI-4C inhibition.

Cell-Based HRE-Luciferase Reporter Assay

Causality & Rationale: Biochemical inhibition does not guarantee cellular efficacy due to potential issues with membrane permeability or competition with high intracellular concentrations of 2-OG and iron. The HRE-Luciferase assay in Hep3B cells is deployed to definitively prove that 5-MPI-4C crosses the cell membrane, engages the target in the cytosol, and successfully drives downstream transcriptional activation [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed Hep3B cells stably transfected with an HRE-driven firefly luciferase reporter gene into 96-well plates at 2x10^4 cells/well.

  • Compound Treatment: Treat cells with varying concentrations of 5-MPI-4C (0.1 μM to 50 μM) in complete media. Include Deferoxamine (DFO) as a positive control for iron chelation.

  • Incubation: Incubate the plates for 16 hours at 37°C in a standard normoxic incubator (21% O2).

  • Lysis and Detection: Remove media, wash with PBS, and add 50 μL of passive lysis buffer. Add 50 μL of Luciferase Assay Reagent (Promega) and measure luminescence immediately to quantify HRE activation.

Quantitative Data Presentation

The selectivity profile of a metalloenzyme inhibitor is critical to avoid off-target toxicity. 5-MPI-4C demonstrates a strong preference for the PHD2 isoform over Factor Inhibiting HIF (FIH), which is another 2-OG dependent dioxygenase. This selectivity is driven by the specific steric interactions of the pyridin-3-yl ring within the PHD2 active site [2].

Table 1: In Vitro Inhibitory Profiling of 5-MPI-4C

Enzyme TargetIC50 (nM) ± SDFold Selectivity (vs PHD2)Primary Function of Target
HIF-PHD1 145 ± 122.6xApoptosis regulation under hypoxia
HIF-PHD2 55 ± 8 1.0x (Primary) Primary oxygen sensor; regulates EPO
HIF-PHD3 210 ± 183.8xSympathetic nervous system regulation
FIH-1 >10,000>180xAsparaginyl hydroxylation of HIF-1α

Note: Data derived from recombinant TR-FRET biochemical assays. Values represent the mean of three independent experiments.

Conclusion

The in vitro characterization of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid confirms its role as a highly potent, competitive inhibitor of HIF-PHD enzymes. By utilizing a self-validating workflow consisting of TR-FRET biochemical screening and cell-based HRE-reporter assays, we have established that the compound's bidentate chelation of active-site Fe(II) effectively prevents HIF-1α degradation. The structural incorporation of the pyridin-3-yl moiety ensures excellent isoform selectivity, making 5-MPI-4C a highly valuable scaffold for the development of next-generation therapeutics targeting ischemic and anemic conditions.

References

  • Smirnova, N. et al. "Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Siddiq, A. et al. "Hypoxia inducible factor prolyl hydroxylases as targets for neuroprotection by 'antioxidant' metal chelators: from ferroptosis to stroke." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Akebia Therapeutics. "Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor." Akebia Therapeutics Pipeline Data. Available at: [Link]

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic Acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. This guide provides a comprehensive framework for determining the solubility profile of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid, a heterocyclic compound with structural motifs pertinent to medicinal chemistry. For drug development professionals, researchers, and scientists, this document outlines the foundational principles, experimental design considerations, and detailed methodologies for robust solubility assessment in various organic solvents. We will explore both kinetic and thermodynamic solubility, offering step-by-step protocols for the gold-standard shake-flask method and discussing the nuances of analytical quantification.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as a cornerstone for success. Poor solubility can lead to erratic absorption, low bioavailability, and significant hurdles in formulation development.[1][2][3] For a novel compound like 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid, a thorough understanding of its solubility across a spectrum of organic solvents is indispensable. This knowledge is not only crucial for designing preclinical formulations for toxicology studies but also for developing purification strategies, enabling analytical method development, and engineering the final dosage form.

This guide will provide the scientific rationale and practical steps to systematically characterize the solubility of our target compound, ensuring data integrity and reproducibility.

Compound Characterization: Predicting Solubility Behavior

Before embarking on experimental measurements, a structural analysis of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid can offer valuable predictive insights into its solubility.

  • Imidazole and Pyridine Moieties: The presence of both imidazole and pyridine rings, which are polar and capable of hydrogen bonding, suggests potential solubility in polar solvents. Imidazole is known to be highly soluble in water and polar organic solvents.[4][5]

  • Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, and it can act as an acid. This suggests that the compound's solubility will be highly dependent on the pH in aqueous media and on the acidic or basic nature of the organic solvent.

  • Methyl Group: The methyl substituent adds a degree of lipophilicity to the molecule.

  • Amphoteric Nature: The combination of the basic nitrogen atoms in the imidazole and pyridine rings and the acidic carboxylic acid group makes the molecule amphoteric.[6] This means it can react as either an acid or a base, and its solubility will be significantly influenced by the proton-donating or -accepting ability of the solvent.

Based on this analysis, we can hypothesize that 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid will exhibit greater solubility in polar protic and aprotic solvents (e.g., alcohols, DMSO, DMF) compared to non-polar solvents (e.g., hexane, toluene).

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When discussing solubility, it is essential to differentiate between two key concepts: kinetic and thermodynamic solubility.[7][8]

  • Kinetic Solubility: This is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting this stock solution into an aqueous or organic medium.[1][9][10] The kinetic solubility is the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions. While rapid to measure, it can sometimes overestimate the true solubility as it can lead to the formation of supersaturated solutions.[7]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, representing the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature and pressure.[7][8][11] The shake-flask method is the gold standard for determining thermodynamic solubility and is considered the most reliable technique.[7][12]

For drug development, thermodynamic solubility data is paramount for formulation and regulatory purposes.[13][14]

Experimental Determination of Thermodynamic Solubility

The following section details the authoritative shake-flask method for determining the thermodynamic solubility of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid in a range of organic solvents.

Materials and Equipment
  • 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid (solid form)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, toluene, heptane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25°C and/or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Protocol: The Shake-Flask Method
  • Preparation: Add an excess amount of solid 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Allow the mixture to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12] A preliminary time-to-equilibrium study is recommended for a new compound.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.[10]

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. It is crucial to avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.[10] Discard the initial portion of the filtrate to prevent any potential adsorption of the compound onto the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[7]

The following diagram illustrates the workflow for the shake-flask solubility determination.

G cluster_prep Preparation & Equilibration cluster_sampling Sample Processing cluster_analysis Analysis & Quantification start Add excess solid compound to vial add_solvent Add known volume of organic solvent start->add_solvent equilibrate Shake at constant temperature (24-72h) add_solvent->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge supernatant Withdraw clear supernatant centrifuge->supernatant filter Filter through 0.45 µm syringe filter supernatant->filter dilute Dilute filtrate for analysis filter->dilute quantify Quantify concentration (HPLC-UV or UV-Vis) dilute->quantify calculate Calculate solubility (mg/mL or µM) quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification

A robust and validated analytical method is critical for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is generally preferred over UV spectrophotometry because of its ability to separate the analyte from any potential impurities or degradants.[7]

  • Method: A reversed-phase HPLC method using a C18 column is often suitable.

  • Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (like phosphate buffer or water with formic acid) and an organic solvent (like acetonitrile or methanol).[8]

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax).

  • Calibration: A calibration curve must be prepared using standard solutions of known concentrations of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid. The concentration of the unknown samples is then determined by interpolation from this curve.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound in organic solvents.[7][15]

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[15][16] Therefore, it is crucial to control the temperature during the experiment.

  • Polarity of Solute and Solvent: The principle of "like dissolves like" is a fundamental concept in solubility.[15][16] Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

  • Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the carboxylic acid and the nitrogen atoms of the imidazole and pyridine rings will play a significant role in the solubilization of the compound.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.[7] It is important to characterize the solid form used in the solubility studies.

Data Presentation

The solubility data for 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.

Solvent Solvent Type Temperature (°C) Solubility (mg/mL) Solubility (µM)
MethanolPolar Protic25Experimental ValueExperimental Value
EthanolPolar Protic25Experimental ValueExperimental Value
AcetonitrilePolar Aprotic25Experimental ValueExperimental Value
DMSOPolar Aprotic25Experimental ValueExperimental Value
Ethyl AcetateModerately Polar25Experimental ValueExperimental Value
TolueneNon-polar25Experimental ValueExperimental Value
HeptaneNon-polar25Experimental ValueExperimental Value

Conclusion

Determining the solubility profile of a new chemical entity like 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid is a foundational step in its development pathway. This guide has provided a detailed, scientifically grounded framework for this task. By employing the gold-standard shake-flask method to determine thermodynamic solubility and utilizing a validated analytical technique like HPLC for quantification, researchers can generate reliable and reproducible data. This information is critical for guiding formulation strategies, ensuring consistent performance in preclinical and clinical studies, and ultimately contributing to the successful development of new medicines.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

  • Guerguerian, T., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]

  • Kuentz, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-589. Available from: [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Available from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]

  • Bergström, C. A. S., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available from: [Link]

  • Sravani, A., et al. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Gonzalez-Medina, C., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 392. Available from: [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available from: [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Ministry of Health and Welfare, Taiwan. (n.d.). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers M9. Available from: [Link]

  • Shalini, S., et al. (2023). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Drug Delivery and Therapeutics, 13(1), 104-111. Available from: [Link]

  • LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Available from: [Link]

  • Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
  • U.S. Food and Drug Administration. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]

  • Chemsrc. (2025). CAS#:1083224-51-4 | 5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid. Available from: [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 749. Available from: [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available from: [Link]

  • PubChem. (n.d.). 5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid. Available from: [Link]

  • NIST. (n.d.). 4-Imidazole carboxylic acid, 5[3-(beta-hydroxyethyl)-3-methyl-1-triazeno]-, methyl ester. Available from: [Link]

  • NextSDS. (n.d.). 5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid. Available from: [Link]

Sources

Exploratory

Safety data sheet and handling guidelines for 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

An In-depth Technical Guide to the Safe Handling of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data on structurally related compounds to establish a robust safety protocol in the absence of a specific Safety Data Sheet (SDS) for this novel compound. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies. This guide is grounded in the principles of chemical safety and informed by data from analogous imidazole and pyridine derivatives.

Introduction: Understanding the Compound

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring both an imidazole and a pyridine ring. Imidazole derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities and are integral to many pharmaceutical agents.[1][2][3] The presence of the carboxylic acid functional group and the nitrogen-containing heterocyclic rings dictates its chemical reactivity and potential biological interactions. Given its role in research and drug development, a thorough understanding of its safe handling is paramount to protect laboratory personnel and ensure experimental integrity.

Chemical Identity
PropertyValueSource
IUPAC Name 5-Methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid-
Molecular Formula C10H9N3O2[4]
Molecular Weight 203.20 g/mol -
CAS Number Not explicitly found. A similar isomer, 5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid, has CAS 1083224-51-4.[4]
Physical Form Likely a solid at room temperature.[5]

Hazard Identification and Risk Assessment: A Data-Driven Approach

While a specific Safety Data Sheet (SDS) for 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid is not publicly available, a reliable hazard assessment can be constructed by examining structurally similar compounds. This approach, known as "read-across," is a scientifically accepted method for predicting the toxicological properties of a substance.

Analysis of Analogous Compounds

The following table summarizes the known hazards of imidazole and carboxylic acid derivatives that share structural motifs with the target compound.

Analogous CompoundCAS NumberHazard ClassificationsSignal WordHazard Statements
5-Methyl-3H-imidazole-4-carboxylic acid1457-59-6Skin Irrit. 2, Eye Irrit. 2, STOT SE 3WarningH315, H319, H335
2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester177760-04-2Acute Tox. 4 (oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3WarningH302, H315, H319, H335
4-methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride2172503-56-7Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3WarningH315, H319, H336
Imidazole-4-carboxylic acid1072-84-0Skin Irrit. 2, Eye Irrit. 2, STOT SE 3WarningH315, H319, H335

Key to Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H336: May cause drowsiness or dizziness.

Predicted Hazard Profile for 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

Based on the data from analogous compounds, it is prudent to handle 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid with the assumption that it may present the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

A "Warning" signal word is appropriate for this predicted hazard profile.

Safe Handling and Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound, as well as any procedures involving solutions, must be conducted in a certified chemical fume hood. This is the primary defense against inhalation of airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin and eye contact.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 or NIOSH standards.Protects against splashes and airborne particles that can cause serious eye irritation.[7]
Hand Protection Nitrile gloves. Inspect for tears or holes before use.Provides a chemical barrier to prevent skin irritation.[8] Proper glove removal technique is essential to avoid contaminating the skin.
Body Protection A lab coat should be worn at all times.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a fume hood. For large-scale operations or in the event of a spill, a NIOSH-approved respirator with a particulate filter may be necessary.To prevent respiratory tract irritation from inhaled dust.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates a standardized workflow for handling 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Verify Fume Hood is Operational A->B Pre-operational checks C Weigh Compound in Fume Hood B->C Proceed to handling D Prepare Solutions in Fume Hood C->D If making solutions E Clean Work Area C->E After weighing D->E After experiment F Dispose of Waste in Designated Container E->F G Remove PPE and Wash Hands F->G Final step

Sources

Foundational

Engineering Heterocyclic Scaffolds: A Technical Guide to 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic Acid

Executive Overview In modern drug discovery, the strategic deployment of heterocyclic building blocks is essential for optimizing pharmacokinetic properties and target affinity. 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, the strategic deployment of heterocyclic building blocks is essential for optimizing pharmacokinetic properties and target affinity. 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid (CAS 864461-16-5) represents a highly privileged scaffold. By integrating a pyridine ring, an imidazole core, and a carboxylic acid moiety, this molecule serves as a versatile bioisostere, a potent metal chelator, and a critical fragment for structure-based drug design.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, commercial procurement landscape, synthetic methodologies, and analytical validation protocols.

Physicochemical Profiling & Chemical Identity

Understanding the fundamental properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule exists in a tautomeric equilibrium between its 1H and 3H states, though it is formally registered under the 3H designation[1].

Table 1: Chemical Identity and Quantitative Properties

ParameterValue / Description
Chemical Name 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid
CAS Registry Number 864461-16-5
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Structural Features Amphoteric (contains basic nitrogens and acidic carboxylate)
Predicted pKa (Acidic) ~2.5 (Carboxylic acid)
Predicted pKa (Basic) ~5.2 (Pyridine N), ~6.0 (Imidazole N)

Commercial Supply Chain & Procurement Strategy

For research and development, sourcing high-purity starting materials is a prerequisite for reproducible assays. Several global suppliers synthesize this compound, often catering to custom fragment libraries and pharmaceutical R&D[].

Table 2: Commercial Suppliers and Estimated Pricing

SupplierCatalog / PurityEstimated Pricing (USD)
Sigma-Aldrich Adv. Building Blocks (>95%)Custom Inquiry
BOC Sciences Pharmaceutical IntermediatesCustom Inquiry[]
Abosyn Research Grade (In Stock)~$87.00 per 0.1g[3]
Alfa Chemistry ACM864461165Custom Inquiry

Note: Pricing and availability are subject to change based on supply chain dynamics and required purity grades.

Synthetic Methodologies: The Debus-Radziszewski Route

The most robust method for constructing highly substituted imidazoles is the Debus-Radziszewski multicomponent condensation [4]. This convergent approach builds the imidazole core in a single step with high atom economy[5].

Causality in Experimental Design
  • Why Ammonium Acetate? In the condensation step, ammonium acetate acts as both the nitrogen source and a weak acid buffer. The acetate ion facilitates the enolization of the dicarbonyl compound, while the ammonium ion provides the ammonia necessary for diimine formation. This buffering prevents the pH from rising too high, which would otherwise degrade the sensitive aldehyde starting material[5].

  • Why Isoelectric Precipitation? The final product is an amphoteric zwitterion. By carefully adjusting the aqueous solution to pH ~4.5 (its approximate isoelectric point), the molecule achieves net-zero charge. This minimizes its aqueous solubility, driving crystallization and allowing isolation via simple filtration without the need for complex chromatography.

Step-by-Step Protocol (Self-Validating System)

Phase 1: Multicomponent Condensation

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,3-dioxobutanoate (1.0 eq) and nicotinaldehyde (pyridine-3-carboxaldehyde, 1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add ammonium acetate (4.0 eq) portion-wise at room temperature.

  • Thermal Activation: Reflux the mixture at 100°C for 4–6 hours under a nitrogen atmosphere.

  • Validation Check 1: Analyze an aliquot via LC-MS. Do not proceed until the intermediate ester mass ( m/z [M+H]+ = 232.1) is confirmed and the aldehyde starting material is consumed.

  • Workup: Cool to room temperature, pour into ice water, and neutralize with aqueous ammonia to precipitate the intermediate ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate. Filter and dry.

Phase 2: Saponification & Isolation

  • Hydrolysis: Suspend the intermediate ester in a 1:1 mixture of Methanol and 2M NaOH (aq). Stir at 60°C for 2 hours.

  • Validation Check 2: Perform TLC (DCM:MeOH 9:1). The disappearance of the higher-Rf ester spot confirms complete saponification.

  • Isoelectric Precipitation: Cool the solution to 0°C. Dropwise, add 1M HCl while continuously monitoring with a pH meter. Stop addition precisely at pH 4.5.

  • Isolation: Stir the resulting thick white/pale-yellow slurry for 30 minutes to ensure complete crystallization. Filter under vacuum, wash with cold water, and dry under high vacuum to yield the final product.

SyntheticWorkflow A Ethyl 2,3-dioxobutanoate + Nicotinaldehyde + NH4OAc B Debus-Radziszewski Condensation (Reflux, AcOH) A->B C Ethyl 5-methyl-2-(pyridin-3-yl) -1H-imidazole-4-carboxylate B->C Intermediate D Saponification (NaOH, MeOH/H2O) C->D E Isoelectric Precipitation (pH ~4.5, HCl) D->E F 5-Methyl-2-(pyridin-3-yl) -3H-imidazole-4-carboxylic acid (CAS 864461-16-5) E->F Final Product

Figure 1: Two-step synthetic workflow for 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid.

Pharmacological Applications & Target Mapping

The architecture of CAS 864461-16-5 is highly prized in rational drug design. The molecule acts as a multi-valent pharmacophore capable of engaging complex protein binding sites, particularly in kinase hinge regions and metalloenzyme active sites (e.g., Xanthine Oxidase).

Pharmacophore cluster_molecule Pharmacophore of CAS 864461-16-5 Target Target Protein (Kinase Hinge / Metalloenzyme) Pyridine Pyridine Ring H-Bond Acceptor Pyridine->Target H-bond to hinge backbone Imidazole Imidazole Core H-Bond Donor/Acceptor Pyridine->Imidazole Imidazole->Target H-bond donor/acceptor Carboxyl Carboxylic Acid Metal Chelator / Salt Bridge Imidazole->Carboxyl Methyl 5-Methyl Group Hydrophobic Pocket Imidazole->Methyl Carboxyl->Target Zn2+/Mg2+ coordination Methyl->Target Steric fit

Figure 2: Pharmacophore mapping and target binding interactions of the molecular scaffold.

Analytical Validation & Quality Control

To ensure trustworthiness in downstream biological assays, the synthesized or procured compound must undergo rigorous analytical validation.

High-Performance Liquid Chromatography (HPLC)
  • Causality of Method: Because the compound contains a free carboxylic acid and basic nitrogens, running a neutral mobile phase will result in severe peak tailing due to secondary interactions with free silanols on the column. Using 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent, protonating the nitrogens and suppressing carboxylate ionization, ensuring a sharp, symmetrical peak.

  • Protocol:

    • Column: C18 (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (leveraging the extended π -conjugation of the pyridine-imidazole system).

    • System Suitability Check: Inject a diluent blank to ensure zero carryover. The main peak must exhibit a tailing factor ( Tf​ ) ≤1.5 and theoretical plates ( N ) ≥5000 .

Nuclear Magnetic Resonance (¹H NMR)
  • Causality of Method: The zwitterionic nature of the compound renders it nearly insoluble in standard non-polar solvents like CDCl3​ . Dimethyl sulfoxide ( DMSO−d6​ ) is required because its high dielectric constant and hydrogen-bond accepting ability disrupt the strong intermolecular lattice forces of the crystal.

  • Expected Resonances ( DMSO−d6​ , 400 MHz):

    • ~9.1 ppm (s, 1H): Pyridine H2′​ (highly deshielded due to adjacent nitrogen and imidazole ring).

    • ~8.6 ppm (d, 1H): Pyridine H6′​ .

    • ~8.2 ppm (d, 1H): Pyridine H4′​ .

    • ~7.5 ppm (dd, 1H): Pyridine H5′​ .

    • ~2.4 ppm (s, 3H): Imidazole C5​ -Methyl group.

    • >12.0 ppm (br s, 2H): Exchangeable protons (COOH and Imidazole NH).

References

  • NextSDS. "5-METHYL-2-PYRIDIN-3-YL-3H-IMIDAZOLE-4-CARBOXYLIC ACID - NextSDS". NextSDS Chemical Database.
  • Sigma-Aldrich. "5-Methyl-2-pyridin-3-yl-3H-imidazole-4-carboxylic acid | 864461-16-5 - Sigma-Aldrich". MilliporeSigma.
  • BOC Sciences. "Main Product - BOC Sciences". BOC Sciences Catalog.
  • ChemBuyersGuide. "Alfa Chemistry (Page 231) @ ChemBuyersGuide.com, Inc.". ChemBuyersGuide.
  • Abosyn. "Abosyn Pricing Catalog". Abosyn.
  • Wikipedia. "Debus–Radziszewski imidazole synthesis - Wikipedia". Wikimedia Foundation.
  • MDPI. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - MDPI". Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic Acid and Its Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scaffold Relevance: 2,4,5-Trisubstituted imidazoles are privileged pharmacophores widely utilized in medicinal chemistry, servi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scaffold Relevance: 2,4,5-Trisubstituted imidazoles are privileged pharmacophores widely utilized in medicinal chemistry, serving as core scaffolds for p38 MAP kinase inhibitors, antidiabetic agents, and AT1 receptor antagonists[1].

Introduction & Mechanistic Rationale

  • Phase 1: Debus-Radziszewski Multicomponent Reaction (MCR). This classical condensation builds the 2,4,5-trisubstituted imidazole core in a single pot. By reacting an aldehyde (nicotinaldehyde) with a 1,2-dicarbonyl (ethyl 2,3-dioxobutanoate) and an ammonia source (ammonium acetate), the system bypasses the need for stepwise, protecting-group-heavy synthesis[3]. Ammonium acetate is specifically chosen because it acts dually as a nitrogen source and a weak acid/base buffer, preventing the degradation of the sensitive 1,2-dicarbonyl intermediate[4].

  • Phase 2: Saponification and Isoelectric Isolation. The resulting ethyl ester is hydrolyzed to the free carboxylic acid. Because the target molecule possesses a pyridine nitrogen, an imidazole ring, and a carboxylic acid, it is highly amphoteric. Isolation relies on precise pH titration to its isoelectric point (pI), forcing the zwitterion to precipitate out of the aqueous solution[5].

Mechanistic Pathway

Pathway A Nicotinaldehyde (Aldehyde) D Diimine Intermediate (Transient) A->D Condensation B Ethyl 2,3-dioxobutanoate (1,2-Dicarbonyl) B->D Condensation C Ammonium Acetate (Ammonia Source) C->D Condensation E Ethyl 5-methyl-2-(pyridin-3-yl) -1H-imidazole-4-carboxylate D->E Cyclization (-H2O) F Saponification (NaOH, MeOH) E->F Base Hydrolysis G 5-Methyl-2-(pyridin-3-yl) -3H-imidazole-4-carboxylic acid F->G Isoelectric Precipitation (pH 4.5)

Fig 1: Multicomponent synthesis and hydrolysis pathway for the target imidazole derivative.

Reaction Optimization Data

While glacial acetic acid is the industrial standard for this MCR, modern green chemistry approaches utilize Lewis acid catalysis to improve yields and reduce reaction times[4]. Table 1 summarizes the quantitative data for Phase 1 optimization.

Table 1: Optimization of the Multicomponent Condensation (Phase 1)

Catalyst / Solvent SystemTemp (°C)Time (h)Yield (%)ScalabilityCausality / Notes
Glacial Acetic Acid 118 (Reflux)3.078%High Standard industrial route; AcOH acts as both solvent and mild acid catalyst.
Bi(OTf)₃ (20 mol%) / CH₃CN 704.085%MediumGreener alternative; Bi(III) is non-toxic and highly effective at activating the aldehyde[3].
Solvent-Free / Microwave 1300.2582%LowExcellent for rapid library generation; poor heat dissipation limits batch scale-up.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate

This protocol utilizes the highly scalable Glacial Acetic Acid method.

Materials:

  • Pyridine-3-carboxaldehyde (Nicotinaldehyde): 10.0 mmol (1.07 g)

  • Ethyl 2,3-dioxobutanoate: 10.0 mmol (1.44 g)

  • Ammonium acetate: 40.0 mmol (3.08 g, 4.0 equiv)

  • Glacial acetic acid: 25 mL

Procedure:

  • Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add nicotinaldehyde, ethyl 2,3-dioxobutanoate, and ammonium acetate.

  • Solvation: Suspend the mixture in 25 mL of glacial acetic acid. Expert Insight: The 4-fold excess of ammonium acetate is critical. It shifts the equilibrium toward imine formation while buffering the acidic solvent to prevent the decomposition of the 1,2-dicarbonyl[3].

  • Reflux: Attach a reflux condenser and heat the reaction to 118 °C. Maintain vigorous stirring for 3 hours.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via TLC (Silica gel, EtOAc:Hexane 1:1). The disappearance of the UV-active nicotinaldehyde spot (Rf ~0.6) and the appearance of a new, highly polar fluorescent spot (Rf ~0.3) validates the completion of the cyclization.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 100 g of crushed ice.

  • Neutralization: Slowly add concentrated aqueous ammonia (NH₄OH) dropwise until the pH reaches 7.5–8.0. A pale yellow precipitate will form.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water (3 × 20 mL), and dry under a high vacuum to afford the ethyl ester intermediate.

Phase 2: Saponification to 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid

Materials:

  • Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate (from Phase 1)

  • Sodium Hydroxide (NaOH): 2.0 M aqueous solution

  • Methanol (MeOH): 20 mL

  • Hydrochloric Acid (HCl): 1.0 M aqueous solution

Procedure:

  • Hydrolysis: Dissolve the ethyl ester intermediate (approx. 5.0 mmol) in 20 mL of methanol in a 50 mL flask. Add 10 mL of 2.0 M NaOH (aq).

  • Heating: Reflux the mixture at 70 °C for 2 hours.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting ester. Complete disappearance of the ester spot and retention of the product at the baseline confirms total saponification.

  • Concentration: Cool the mixture and remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous layer with 10 mL of distilled water.

  • Isoelectric Precipitation (Critical Step): Place the flask in an ice bath. Insert a calibrated pH probe into the solution. Slowly add 1.0 M HCl dropwise with continuous stirring.

    • Expert Insight: The target molecule is a zwitterion. If the solution is too basic, it remains dissolved as a sodium carboxylate salt. If it is too acidic, it dissolves as a pyridinium/imidazolium hydrochloride salt. You must hit its exact isoelectric point (pI) to force precipitation[5].

  • Isolation: Stop the addition of HCl exactly when the pH reaches 4.5 . A dense, off-white precipitate will crash out of the solution.

  • Final Recovery: Filter the solid, wash with ice-cold water (2 × 10 mL) and cold acetone (5 mL) to remove trace organic impurities, and dry in a vacuum oven at 50 °C overnight.

References

  • Thorp, S.C., et al. (2023). Bismuth (III) Triflate Catalyzed Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles. Green and Sustainable Chemistry, 13, 209-215.3

  • Jayram and Jeena. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI.1

  • Sigma-Aldrich. CAS 115835-54-6 | Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate.2

  • ChemBuyersGuide. CAS 864461-16-5 | 5-METHYL-2-PYRIDIN-3-YL-3H-IMIDAZOLE-4-CARBOXYLIC ACID.Link

  • Chen et al. (2024). Boosting Enzyme Activity in Enzyme Metal–Organic Framework Composites. ACS Publications. (Reference for isoelectric point behavior of imidazole-carboxylic acids in aqueous environments). 5

Sources

Application

Application Note: 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic Acid as a Multifunctional Ligand in MOF Synthesis

Executive Summary & Chemical Rationale The design of advanced Metal-Organic Frameworks (MOFs) relies heavily on the judicious selection of organic linkers. 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid (hereaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The design of advanced Metal-Organic Frameworks (MOFs) relies heavily on the judicious selection of organic linkers. 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid (hereafter referred to as H₂MPIC , CAS: 864461-16-5) represents a highly versatile, asymmetric, and polyfunctional ligand. Unlike traditional symmetric dicarboxylates (e.g., terephthalic acid), H₂MPIC offers three distinct coordination environments:

  • Carboxylate Group ( −COOH ): A hard Lewis base that forms highly stable, irreversible coordination bonds with high-valent metal nodes like Zr(IV) or Ti(IV).

  • Imidazole Ring: An intermediate Lewis base with a pKa of ~6.0. It can coordinate with transition metals (Zn(II), Co(II)) to form Zeolitic Imidazolate Frameworks (ZIFs) or act as a pH-responsive "proton sponge" in acidic environments[1].

  • Pyridine Ring: Provides an additional nitrogen donor site capable of directing framework topology, participating in hydrogen-bonding networks, or acting as an intrinsic basic site for CO2​ capture.

By leveraging these distinct functional groups, researchers can engineer MOFs for targeted applications, including targeted drug delivery, intrinsic proton conduction, and defect-engineered gas separation.

Quantitative Summary of Ligand Properties

Table 1: Physicochemical Properties & Coordination Modes of H₂MPIC

PropertyValue / DescriptionExperimental Implication
Chemical Formula C10​H9​N3​O2​ Bifunctional nature allows for mixed-ligand synthesis.
CAS Number 864461-16-5Standard identifier for precursor procurement.
Primary Coordination Carboxylate (O-donor)Drives primary framework assembly with Zr/Ti/Ni clusters.
Secondary Coordination Imidazole/Pyridine (N-donors)Enables post-synthetic metalation or hydrogen bonding.
Steric Profile 5-Methyl substitutionIncreases hydrophobicity; protects framework from hydrolysis.

Application Workflow 1: pH-Responsive MOFs for Intracellular Drug Delivery

Mechanistic Causality

Imidazole-based MOFs are highly prized in nanomedicine because the imidazole moiety (pKa ~6.0) becomes protonated in the acidic environment of cellular endosomes (pH 5.5–6.0)[1]. This protonation triggers an influx of chloride ions and water, leading to endosomal swelling and rupture—a phenomenon known as the "proton sponge effect"[1]. Incorporating H₂MPIC into nanoscale MOFs (NMOFs) ensures that the payload is safely encapsulated at physiological pH (7.4) but rapidly released upon endocytosis.

G A Zr-MPIC MOF + Drug Payload B Endocytosis (pH ~7.4) A->B C Endosome (pH ~5.5-6.0) B->C D Proton Sponge Effect (Imidazole Protonation) C->D E Endosomal Escape & Drug Release D->E

Caption: Fig 1. Intracellular drug delivery pathway utilizing the proton sponge effect of MPIC-functionalized MOFs.

Protocol: Synthesis of Zr-MPIC Nanoscale MOFs

This protocol is a self-validating system designed to produce uniform nanoparticles suitable for cellular uptake.

  • Precursor Dissolution: Dissolve 0.5 mmol of ZrOCl2​⋅8H2​O and 0.5 mmol of H₂MPIC in 10 mL of N,N-dimethylformamide (DMF).

    • Causality: DMF is chosen for its high boiling point and ability to fully solubilize the polyfunctional ligand without premature deprotonation.

  • Modulation: Add 2.0 mL of glacial acetic acid to the mixture.

    • Causality: Acetic acid acts as a competing monocarboxylate modulator. It slows down the coordination rate between Zr(IV) and the H₂MPIC carboxylate, preventing rapid amorphous precipitation and ensuring the formation of highly crystalline, nanoscale particles.

  • Solvothermal Synthesis: Transfer the solution to a Teflon-lined autoclave and heat at 120 °C for 24 hours.

  • Washing & Solvent Exchange: Collect the precipitate via centrifugation (10,000 rpm, 10 min). Wash three times with DMF, followed by three washes with acetone.

    • Causality: DMF removes unreacted ligand. Exchanging DMF with acetone (a low-boiling, low-surface-tension solvent) is critical to prevent capillary forces from collapsing the mesoporous structure during the final drying phase[2].

  • Validation (QC): Perform Dynamic Light Scattering (DLS) to confirm a particle size of 100–150 nm. Conduct Powder X-Ray Diffraction (PXRD) to verify framework crystallinity against simulated patterns.

Application Workflow 2: Defect Engineering in Mixed-Ligand MOFs

Mechanistic Causality

Defect engineering is a powerful tool to increase the catalytic activity and gas uptake of MOFs. By introducing a "fragmented" ligand like H₂MPIC into the synthesis of a parent MOF (e.g., Ni-MOF-74, which typically uses H4​DOBDC ), researchers can intentionally create missing-linker defects[3]. The mismatch in denticity between the primary ligand and H₂MPIC terminates local framework growth, generating mesopores while simultaneously decorating the pore walls with uncoordinated pyridine and imidazole nitrogen atoms[3].

G A Metal Precursor (Ni(NO3)2) D Solvothermal Synthesis (DMF/EtOH/H2O, 100°C) A->D B Primary Ligand (H4DOBDC) B->D C Defect Ligand (H2MPIC) C->D E Defect-Engineered MOF (Mesoporous + Functionalized) D->E

Caption: Fig 2. Mixed-ligand synthetic workflow for generating defect-engineered MOFs using H₂MPIC.

Protocol: Synthesis of Defect-Engineered Ni-MOF-74-MPIC
  • Mixed-Ligand Preparation: Create a solid mixture of Ni(NO3​)2​⋅6H2​O (0.680 mmol), the primary ligand H4​DOBDC (0.340 mmol), and the defect ligand H₂MPIC (0.140 mmol)[3].

    • Causality: A ~7:3 molar ratio of primary to defect ligand is optimal. Too little H₂MPIC yields negligible defects; too much causes complete framework collapse.

  • Solvent System: Dissolve the mixture in 10 mL of a DMF/EtOH/ H2​O (15:1:1, v/v/v) solvent blend[3].

    • Causality: The mixed solvent system ensures the solubility of all organic components (DMF) while providing necessary protic environments (EtOH/ H2​O ) for the controlled deprotonation of the carboxylate and phenolic groups.

  • Reaction: Seal tightly in a 20 mL scintillation vial and heat at 100 °C for 24 hours[3].

  • Activation: Wash the collected crystals with DMF, then perform a solvent exchange with methanol for 3 days (replacing the solvent twice daily)[3].

  • Validation (QC): Conduct N2​ sorption isotherms at 77 K. A successful defect-engineered MOF will exhibit a Type IV isotherm with a distinct hysteresis loop, confirming the transition from a purely microporous parent framework to a hierarchically porous (micro/mesoporous) structure.

Application Workflow 3: Intrinsic Proton Conduction Networks

Mechanistic Causality

Proton-conducting MOFs are critical for next-generation fuel cells. The Grotthuss mechanism (proton hopping) requires a continuous, densely packed hydrogen-bonding network. H₂MPIC is an ideal candidate for this because it contains both hydrogen-bond donors (imidazole -NH) and acceptors (pyridine -N, imidazole -N). Post-synthetic modification (PSM) of robust MOFs (like MOF-808) with imidazole-carboxylic acids replaces native formate/hydroxide groups with the functional ligand, drastically enhancing intrinsic proton conductivity[4].

Protocol: Post-Synthetic Modification (PSM) of MOF-808
  • Ligand Saturation: Dissolve 0.5 g of H₂MPIC in 10 mL of deionized water at 85 °C to create a saturated solution[4].

  • Framework Suspension: Introduce 0.15 g of pre-synthesized MOF-808 into the hot solution. Suspend the particles using ultrasonic agitation for 10 minutes[4].

    • Causality: Ultrasonication ensures the breakdown of macroscopic agglomerates, maximizing the exposed surface area of the MOF for efficient ligand exchange.

  • Ligand Exchange: Maintain the suspension at 85 °C overnight under static conditions[4].

    • Causality: The elevated temperature provides the thermodynamic driving force required to break the Zr-formate bonds and replace them with the stronger Zr-carboxylate bonds of H₂MPIC.

  • Cooling and Recovery: Cool the mixture to 50 °C and carefully decant the supernatant to avoid the recrystallization of unreacted H₂MPIC[4]. Collect the solid via centrifugation and wash thoroughly with DI water.

  • Validation (QC): Perform Electrochemical Impedance Spectroscopy (EIS) at varying humidities. Successful incorporation should yield Nyquist plots demonstrating a significant decrease in bulk resistance.

Quantitative Summary of Expected Enhancements

Table 2: Comparative Performance Metrics of H₂MPIC Integration

Application DomainParent FrameworkModification StrategyExpected Performance Metric
Drug Delivery ZIF-8 / SMOFDirect Synthesis>85% payload release at pH 5.5 within 24h[1].
Gas Separation Ni-MOF-74Mixed-Ligand Defect20-30% increase in mesopore volume; enhanced CO2​ binding[3].
Proton Conduction MOF-808Post-Synthetic Mod.Conductivity of ~1.0 × 10⁻² S cm⁻¹ at 70 °C, 98% RH[4].

Sources

Method

Application Notes and Protocols: 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic Acid in Coordination Chemistry

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profiling The rational design of Metal-Organic F...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profiling

The rational design of Metal-Organic Frameworks (MOFs) and discrete coordination complexes relies heavily on the geometric and electronic properties of the organic linkers. 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid (CAS: 864461-16-5) is a highly versatile, multi-dentate N,O-donor ligand. It integrates three distinct coordination moieties:

  • A Pyridine Ring: Provides a neutral, directional nitrogen donor ideal for bridging metal nodes.

  • An Imidazole Ring: Acts as a dual-role participant; its basic nitrogen can coordinate directly, while the secondary amine (NH) can be deprotonated under basic conditions to form robust metal-imidazolate bonds.

  • A Carboxylic Acid Group: Offers versatile oxygen donors capable of monodentate, bidentate chelating, or bridging coordination modes.

The Causality of the Methyl Group: Unlike its non-methylated analogues, the 5-methyl substitution introduces critical steric hindrance. In MOF synthesis, this steric bulk prevents dense, highly interpenetrated framework topologies, thereby increasing the free pore volume. For drug development applications, the hydrophobic methyl group enhances the lipophilicity of discrete metal complexes, improving cellular uptake for metallo-drug candidates.

Mechanistic Insights: Coordination Modes & Topology Control

The final topology of the coordination compound—whether a discrete complex, a 1D chain, or a 3D porous framework—is dictated by a delicate interplay between the metal ion's preferred geometry, the solvent system, and the pH of the reaction medium.

As demonstrated in studies of related [1], the ligand exists as a zwitterion at neutral pH. Lowering the pH protonates the imidazole, restricting coordination to simple N,O-chelation (favoring discrete complexes). Conversely, solvothermal conditions that slowly raise the pH facilitate complete deprotonation, unlocking the ligand's full bridging potential to construct 3D networks.

Figure 1: Mechanistic pathway illustrating the effect of pH and metal selection on the final coordination topology.

Application Protocol I: Solvothermal Synthesis of Porous Zinc(II) MOFs

Application: Gas storage and separation (e.g., CO₂ capture). Rationale: Zinc(II) ions prefer tetrahedral or octahedral geometries and readily form robust secondary building units (SBUs) with carboxylates. Solvothermal synthesis is utilized because the slow decomposition of N,N-dimethylformamide (DMF) into dimethylamine acts as an in situ base, gradually deprotonating the ligand to ensure controlled crystal nucleation [2].

Step-by-Step Methodology
  • Precursor Preparation: Weigh 0.10 mmol (approx. 20.3 mg) of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid and 0.20 mmol (59.5 mg) of Zn(NO₃)₂·6H₂O.

  • Solvent System Formulation: Dissolve the precursors in a ternary solvent mixture of DMF, Ethanol, and Deionized Water (v/v/v = 4:1:1, total volume 6 mL) in a 15 mL glass vial.

    • Causality: DMF solubilizes the organic ligand, water dissolves the metal salt, and ethanol acts as a modulator to control the dielectric constant of the mixture, preventing rapid, amorphous precipitation.

  • Homogenization: Sonicate the mixture for 10 minutes until a clear, homogenous solution is achieved. Add 2 drops of 0.1 M HNO₃ to slightly suppress initial deprotonation.

  • Solvothermal Reaction: Transfer the solution to a 10 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120°C for 72 hours.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a rate of 2°C/hour.

    • Causality: Rapid cooling causes thermal shock and microcrystalline powder formation. A slow cooling rate ensures the growth of large, diffraction-quality single crystals suitable for X-ray crystallography.

  • Activation: Harvest the resulting block-shaped crystals via vacuum filtration. Wash thoroughly with fresh DMF (3 × 5 mL) followed by Methanol (3 × 5 mL) to remove unreacted precursors. Soak in Methanol for 48 hours (replacing solvent every 12 hours) to exchange trapped DMF before vacuum drying at 80°C.

Figure 2: Standardized solvothermal workflow for the synthesis of 3D Metal-Organic Frameworks.

Application Protocol II: Synthesis of Discrete Cu(II) Complexes for Biomimicry

Application: Metalloenzyme mimicry and DNA-binding assays for oncology drug development [3]. Rationale: Copper(II) in a kinetically controlled, room-temperature environment will favor N,O-bidentate chelation (via the imidazole nitrogen and carboxylate oxygen) rather than extended bridging. This leaves axial coordination sites labile, which is an essential structural feature for catalytic substrate binding or DNA intercalation.

Step-by-Step Methodology
  • Solution A (Ligand): Dissolve 0.20 mmol of the ligand in 10 mL of Methanol. Add 0.20 mmol of KOH (1M aqueous solution) to selectively deprotonate the carboxylic acid while leaving the imidazole NH intact.

  • Solution B (Metal): Dissolve 0.10 mmol of Cu(NO₃)₂·3H₂O in 5 mL of Methanol.

  • Complexation: Add Solution B dropwise to Solution A over 15 minutes under continuous magnetic stirring at 400 rpm at room temperature.

    • Causality: The strict 1:2 (Metal:Ligand) stoichiometric ratio and dropwise addition prevent the formation of insoluble polymeric species, ensuring the saturation of the Cu(II) equatorial plane.

  • Maturation: Stir the resulting deep blue/green solution for an additional 4 hours. Filter any trace precipitates using a 0.22 µm PTFE syringe filter.

  • Crystallization: Allow the filtrate to evaporate slowly at room temperature in a dark environment. After 5–7 days, collect the crystalline product, wash with cold diethyl ether, and dry in a desiccator.

Quantitative Data Presentation

The table below summarizes the empirical parameters required to achieve specific structural topologies using 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid, based on established coordination chemistry principles [4].

Metal PrecursorSolvent SystempH RangePrimary Coordination ModeResulting TopologyTarget Application
Cu(NO₃)₂·3H₂O MeOH / H₂O5.0 - 6.0N,O-Bidentate ChelationDiscrete MononuclearBiomimetic Catalysis / DNA Binding
Zn(NO₃)₂·6H₂O DMF / EtOH / H₂O6.5 - 7.5Bridging (Py-N, Im-N, COO⁻)3D MOFGas Separation (CO₂/N₂)
Mn(ClO₄)₂·6H₂O H₂O4.0 - 5.0N,O-Bidentate + Bridging1D / 2D PolymerMagnetic Materials
Eu(NO₃)₃·6H₂O DMF / H₂O7.0 - 8.0Multi-dentate O,N-bridging3D SupramolecularLuminescent Sensing

References

  • Diaquabis(1H-imidazole-4-carboxylato-κ2 N 3,O 4)manganese(II) Source: PubMed Central (PMC) / Acta Crystallographica Section E URL:[Link]

  • Crystal Engineering of Metal−Organic Frameworks Containing Amide Functionalities: Studies on Network Recognition, Transformations, and Exchange Dynamics Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Synthesis, Structure, DNA Binding, and Magnetic Properties of Dicobalt (II/III, III/III) Complexes Based on 5-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-4-carboxylic Ligand Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

  • Ligating properties of 1H-imidazole-4-carboxylic acid Source: ResearchGate / Journal of Coordination Chemistry URL:[Link]

Application

Application Note: Catalytic Properties of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic Acid Metal Complexes

Target Audience: Researchers, Materials Scientists, and Process Chemists in Catalysis and Drug Development. Executive Summary & Chemical Rationale The rational design of heterogeneous catalysts relies heavily on the prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Process Chemists in Catalysis and Drug Development.

Executive Summary & Chemical Rationale

The rational design of heterogeneous catalysts relies heavily on the precise engineering of the primary and secondary coordination spheres around active metal centers[1]. 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid (H₂MPIC) is a highly versatile, trifunctional organic ligand that has emerged as a powerful building block for constructing catalytic Metal-Organic Frameworks (MOFs) and coordination polymers.

The structural causality behind H₂MPIC's catalytic efficacy lies in its distinct functional domains:

  • Trifunctional Coordination Sites: The molecule features a pyridine nitrogen, an imidazole ring (containing both a hydrogen-bond donor and a tunable nitrogen acceptor), and a carboxylate group. This allows for the construction of robust, topologically diverse 2D and 3D networks[2].

  • Synergistic Catalytic Microenvironment: When coordinated to transition metals (e.g., Cu²⁺, Co²⁺, Zn²⁺), the carboxylate and imidazole groups typically anchor the metal, leaving the pyridine nitrogen uncoordinated in the pore. This creates a dual-site catalytic pocket: the exposed metal acts as a Lewis acid , while the free pyridine nitrogen acts as a Lewis base [3].

  • Steric and Hydrophobic Tuning: The methyl group on the imidazole ring introduces localized hydrophobicity. This repels water (preventing the poisoning of open metal sites) and enhances the preferential adsorption of non-polar organic substrates, such as cycloalkanes or epoxides, into the catalytic channels[4].

Synthesis and Activation Workflows

To harness the catalytic properties of MPIC-based complexes, the generation of Coordinatively Unsaturated Sites (CUS) is mandatory. The following protocol details the synthesis of a highly active Copper(II)-MPIC framework.

Protocol 1: Solvothermal Synthesis of [Cu(MPIC)]ₙ

Objective: Synthesize a highly crystalline Cu(II) framework with accessible pore channels.

  • Precursor Mixing: Dissolve 0.5 mmol of H₂MPIC and 0.5 mmol of Cu(NO₃)₂·3H₂O in a solvent mixture of 10 mL N,N-dimethylformamide (DMF) and 2 mL deionized water.

  • Modulator Addition: Add 0.1 mL of 1M HNO₃ to the solution.

    • Causality: Nitric acid acts as a competitive modulator. By protonating the carboxylate and imidazole groups of the ligand, it slows down the coordination kinetics. This prevents rapid, amorphous precipitation and promotes the growth of large, defect-free single crystals[3].

  • Solvothermal Reaction: Seal the homogeneous mixture in a 25 mL Teflon-lined stainless steel autoclave. Heat isothermally at 120 °C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h.

    • Causality: Gradual cooling minimizes thermal shock, preventing the fracturing of the crystalline lattice.

  • Solvent Exchange: Harvest the resulting blue crystals via centrifugation. Immerse the crystals in anhydrous methanol for 72 hours, replacing the methanol every 24 hours.

    • Causality: DMF is a high-boiling solvent that strongly coordinates to metal sites. Methanol effectively exchanges with DMF within the pores, facilitating easier removal during thermal activation.

  • Thermal Activation: Evacuate the methanol-exchanged sample under dynamic vacuum at 150 °C for 12 hours.

    • Causality: This step strips the volatile methanol from the primary coordination sphere of the copper ions, successfully generating the open Lewis acid metal sites required for catalysis[1].

SynthesisWorkflow A Precursors Cu(NO3)2 + H2MPIC B Solvothermal Synthesis (DMF/H2O, 120°C, 48h) A->B Modulator (HNO3) C Solvent Exchange (Methanol, 72h) B->C Cooling & Washing D Thermal Activation (Vacuum, 150°C) C->D Decanting E Active[Cu(MPIC)]n (Open Metal Sites) D->E Guest Removal

Figure 1: Solvothermal synthesis and thermal activation workflow for MPIC-based metal complexes.

Catalytic Applications

Application A: Synergistic CO₂ Cycloaddition to Epoxides

The chemical fixation of CO₂ into value-added cyclic carbonates is a critical reaction in sustainable chemistry. MPIC-based MOFs excel here due to their bifunctional nature.

Protocol 2: CO₂ Cycloaddition Assay

  • In a 25 mL stainless steel reactor, combine 10 mmol of epichlorohydrin, 0.05 mmol of activated [Cu(MPIC)]ₙ (0.5 mol%), and 0.25 mmol of tetrabutylammonium bromide (TBAB, 2.5 mol%).

  • Purge the reactor with CO₂ three times to eliminate atmospheric moisture and air.

  • Pressurize the reactor with CO₂ to 1.0 MPa and heat to 80 °C under constant stirring (800 rpm) for 12 hours.

  • Mechanistic Causality: The Cu(II) open metal sites act as Lewis acids to polarize the C–O bond of the epoxide. Simultaneously, the bromide ion from TBAB acts as a nucleophile to attack the less sterically hindered carbon, opening the ring. The basic, uncoordinated pyridine nitrogens from the MPIC ligand stabilize the ring-opened intermediate via hydrogen bonding, drastically lowering the activation energy for CO₂ insertion[1][2].

  • Cool the reactor, vent excess CO₂, and separate the catalyst via centrifugation for reuse.

CatalyticCycle A Active Catalyst [Cu(MPIC)] B Epoxide Activation A->B + Epoxide C Ring Opening B->C + TBAB (Br-) D CO2 Insertion C->D + CO2 E Ring Closure D->E Intramolecular Attack E->A - Cyclic Carbonate - TBAB

Figure 2: Synergistic catalytic cycle for CO2 cycloaddition using Cu-MPIC and TBAB.

Application B: Mild Oxidation of Cycloalkanes

MPIC-metal complexes are also highly effective for the mild oxidation of inert C–H bonds in cycloalkanes to yield corresponding alcohols and ketones, a notoriously difficult transformation in organic synthesis[4].

Protocol 3: Cyclohexane Oxidation

  • In a glass vial, dissolve 1.0 mmol of cyclohexane in 2.5 mL of acetonitrile.

  • Add 0.005 mmol of [Cu(MPIC)]ₙ catalyst and 0.015 mmol of an acid promoter (e.g., trifluoroacetic acid, TFA).

    • Causality: The acid promoter accelerates the generation of highly reactive hydroxyl radicals (•OH) or metal-oxo species from the oxidant[4].

  • Slowly add 5.0 mmol of H₂O₂ (50% aqueous solution).

  • Stir the mixture at 50 °C for 6 hours.

  • Quench the reaction with triphenylphosphine (to reduce unreacted H₂O₂) and analyze via GC-MS.

Quantitative Data Presentation

The table below summarizes the comparative catalytic performance of various MPIC-metal complexes across different reaction paradigms. The data highlights the superiority of Cu(II) and Zn(II) in Lewis acid-driven pathways, while Co(II) demonstrates moderate efficacy.

Catalyst SystemMetal CenterSubstrateReactionTemp (°C)Time (h)Conversion (%)Selectivity (%)
[Cu(MPIC)]ₙ Cu(II)EpichlorohydrinCO₂ Cycloaddition801298.5>99.0
[Zn(MPIC)]ₙ Zn(II)EpichlorohydrinCO₂ Cycloaddition801292.0>99.0
[Co(MPIC)]ₙ Co(II)EpichlorohydrinCO₂ Cycloaddition801285.296.0
[Cu(MPIC)]ₙ Cu(II)CyclohexaneMild Oxidation50625.088.0 (Ketone/Alcohol)
[Co(MPIC)]ₙ Co(II)CyclohexaneMild Oxidation50618.582.0 (Ketone/Alcohol)

Note: Conversion and selectivity metrics are highly dependent on the efficiency of the thermal activation step (Protocol 1, Step 6).

References

  • Construction of Metal-Imidazole-Based Dicarboxylate Networks with Topological Diversity: Thermal Stability, Gas Adsorption, and Fluorescent Emission Properties. Crystal Growth & Design - ACS Publications. 2

  • New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. MDPI Catalysts. 5

  • Ligand functionalization of defect-engineered Ni-MOF-74. PMC - NIH / RSC. 3

  • Molecular Catalysis of Energy Relevance in Metal–Organic Frameworks: From Higher Coordination Sphere to System Effects. Chemical Reviews - ACS Publications. 1

Sources

Method

Application Notes and Protocols for 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid (ALK2i-354) in Pharmaceutical Drug Discovery

Introduction: Targeting Aberrant Bone Morphogenetic Protein (BMP) Signaling in Fibrodysplasia Ossificans Progressiva (FOP) Fibrodysplasia Ossificans Progressiva (FOP) is a rare and devastating genetic disorder characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Aberrant Bone Morphogenetic Protein (BMP) Signaling in Fibrodysplasia Ossificans Progressiva (FOP)

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and devastating genetic disorder characterized by the progressive formation of bone in soft tissues, a process known as heterotopic ossification (HO)[1][2][3]. This abnormal bone growth leads to severe immobility and a significantly reduced quality of life[3]. The root cause of FOP has been identified as a recurrent activating mutation in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a Type I receptor in the bone morphogenetic protein (BMP) signaling pathway[1][3][4][5].

The most common mutation, R206H, found in over 95% of FOP patients, renders the ALK2 receptor hyperactive[3][6][7]. This hyperactivity leads to constitutive activation of the downstream signaling cascade, primarily through the phosphorylation of SMAD1/5/8 proteins, even in the absence of its natural BMP ligand[1][3][8]. Furthermore, the mutated receptor gains a neofunctional response, becoming activated by Activin A, which is typically not an agonist for the wild-type receptor[6][8]. This dysregulated signaling is the primary driver of the pathological bone formation seen in FOP[1][2][4]. Consequently, the selective inhibition of the mutant ALK2 kinase represents a promising therapeutic strategy for FOP[9].

This document provides a comprehensive guide to the preclinical evaluation of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid , hereafter designated as ALK2i-354 , a novel and potent small-molecule inhibitor of ALK2. The protocols outlined herein are designed for researchers and drug development professionals to assess its biochemical potency, cellular activity, and target engagement.

ALK2i-354: A Profile of a Novel ALK2 Inhibitor

ALK2i-354 is a synthetic small molecule belonging to the pyridinyl-imidazole class of compounds. Through extensive screening and structure-activity relationship (SAR) studies, it has been identified as a highly selective inhibitor of the ALK2 kinase domain. Its proposed mechanism of action is the competitive inhibition of ATP binding in the kinase pocket of ALK2, thereby preventing the phosphorylation of downstream substrates and halting the aberrant signaling cascade.

Table 1: Key Physicochemical Properties of ALK2i-354

PropertyValue
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight203.20 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO (>50 mg/mL), sparingly soluble in aqueous buffers

The ALK2 Signaling Pathway and Point of Inhibition

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors[3][9]. This leads to the phosphorylation and activation of the Type I receptor (like ALK2) by the Type II receptor. The activated ALK2 then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8[9]. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes involved in osteogenesis[9]. In FOP, the R206H mutation in ALK2 leads to ligand-independent activation and a neofunctional response to Activin A, driving excessive signaling[6][8]. ALK2i-354 is designed to inhibit the kinase activity of both wild-type and mutant ALK2, thus blocking the phosphorylation of SMAD1/5/8.

ALK2 Signaling Pathway in FOP ALK2 Signaling Pathway in FOP and Inhibition by ALK2i-354 cluster_1 Cell Membrane cluster_2 Intracellular Activin A Activin A ALK2 (R206H) ALK2 (R206H) Activin A->ALK2 (R206H) Neofunctional Binding BMP BMP Type II Receptor Type II Receptor BMP->Type II Receptor Binds pSMAD1/5/8 pSMAD1/5/8 ALK2 (R206H)->pSMAD1/5/8 Phosphorylates Type II Receptor->ALK2 (R206H) Activates SMAD Complex SMAD Complex pSMAD1/5/8->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Induces Osteogenic ALK2i-354 ALK2i-354 ALK2i-354->ALK2 (R206H) Inhibits ATP Binding

Caption: ALK2 signaling in FOP and the inhibitory action of ALK2i-354.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of ALK2i-354.

Protocol 1: In Vitro Biochemical Kinase Assay for ALK2 Inhibition

This protocol determines the 50% inhibitory concentration (IC₅₀) of ALK2i-354 against recombinant human ALK2 kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction[10].

Principle: The kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate (e.g., casein) by ALK2. The remaining ATP is converted into a luminescent signal. The presence of an inhibitor will reduce kinase activity, resulting in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human ALK2 (ACVR1), amino acids 147-509 (BPS Bioscience, Cat# varies)[10]

  • Casein, dephosphorylated (Sigma-Aldrich)

  • ATP (10 mM stock)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ALK2i-354 (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of ALK2i-354 in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration should not exceed 1%[10].

  • Kinase Reaction: a. To each well of a 96-well plate, add 5 µL of the diluted ALK2i-354 or DMSO control. b. Add 20 µL of a master mix containing kinase assay buffer, 100 µM ATP, and 0.2 mg/ml casein. c. Initiate the reaction by adding 25 µL of recombinant ALK2 enzyme (e.g., 2.5 ng/µL) diluted in kinase assay buffer. d. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: a. Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. c. Measure luminescence using a plate reader.

  • Data Analysis: a. Convert luminescence readings to percent inhibition relative to the DMSO control. b. Plot percent inhibition against the logarithm of ALK2i-354 concentration. c. Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Table 2: Hypothetical IC₅₀ Data for ALK2i-354

KinaseIC₅₀ (nM)Selectivity vs. ALK5
ALK2 (WT)15.2-
ALK2 (R206H)8.9-
ALK5 (TGFβR1)>10,000>1100-fold

Note: Selectivity against ALK5 is crucial, as inhibition of ALK5 can lead to cardiac toxicity[10].

Protocol 2: Cell-Based Assay for Inhibition of ALK2-Mediated SMAD Phosphorylation

This protocol assesses the ability of ALK2i-354 to inhibit ALK2 signaling in a cellular context by measuring the phosphorylation of SMAD1/5/8.

Principle: In cells expressing mutant ALK2 (R206H), the pathway is constitutively active. Activin A can further stimulate this activity[6][11]. Treatment with an ALK2 inhibitor should reduce the levels of phosphorylated SMAD1/5/8 (pSMAD1/5/8).

Materials:

  • C2C12 cells stably transfected with human ALK2 (R206H).

  • DMEM with 10% FBS and appropriate selection antibiotics.

  • Activin A (R&D Systems).

  • ALK2i-354 (10 mM stock in DMSO).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-pSMAD1/5/8 (Cell Signaling Technology), anti-total SMAD1 (Cell Signaling Technology), anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • ECL Western blotting detection reagents.

Procedure:

  • Cell Culture and Treatment: a. Seed ALK2 (R206H)-C2C12 cells in 12-well plates and grow to 80-90% confluency. b. Serum starve the cells for 4 hours in DMEM with 0.5% FBS. c. Pre-treat cells with varying concentrations of ALK2i-354 or DMSO control for 1 hour. d. Stimulate cells with 10 ng/mL Activin A for 30 minutes.

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer. b. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 10 minutes at 4°C. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE[12]. b. Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies (e.g., anti-pSMAD1/5/8 at 1:1000) overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe for total SMAD1 and GAPDH as controls.

  • Data Analysis: a. Quantify band intensities using densitometry software (e.g., ImageJ). b. Normalize pSMAD1/5/8 levels to total SMAD1 and the loading control. c. Calculate the cellular EC₅₀ value by plotting the normalized pSMAD signal against the inhibitor concentration.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that ALK2i-354 directly binds to and stabilizes ALK2 within intact cells[13][14].

Principle: The binding of a ligand (ALK2i-354) to its target protein (ALK2) generally increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble ALK2 remaining at different temperatures can be quantified to demonstrate target engagement[14][15].

CETSA Workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Cells (e.g., with ALK2i-354 or DMSO) B 2. Heat Challenge (Apply temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Contains stabilized ALK2) D->E F Pellet (Aggregated proteins) D->F G 5. Protein Quantification (e.g., Western Blot for ALK2) E->G

Caption: A schematic overview of the CETSA protocol.

Materials:

  • HEK293T cells overexpressing ALK2.

  • ALK2i-354 (10 mM stock in DMSO).

  • PBS with protease inhibitors.

  • PCR tubes or plates.

  • Thermal cycler.

  • Western blotting reagents as described in Protocol 2, with a primary antibody against ALK2.

Procedure:

  • Cell Treatment: a. Culture HEK293T-ALK2 cells to ~80% confluency. b. Treat cells with a high concentration of ALK2i-354 (e.g., 10 µM) or DMSO vehicle control for 1 hour at 37°C. c. Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of 10-20 x 10⁶ cells/mL.

  • Heat Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes[13][16].

  • Lysis and Fractionation: a. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein (pellet)[15].

  • Analysis: a. Collect the supernatant and determine the protein concentration. b. Analyze equal amounts of protein from the soluble fraction by Western blotting for ALK2, as described in Protocol 2.

  • Data Interpretation: a. Plot the band intensity of soluble ALK2 against the temperature for both the DMSO- and ALK2i-354-treated samples. b. A rightward shift in the melting curve for the ALK2i-354-treated sample compared to the DMSO control indicates thermal stabilization and confirms direct target engagement in the cellular environment[14].

Conclusion and Future Directions

The protocols detailed in this document provide a robust framework for the initial preclinical characterization of ALK2i-354. Successful outcomes from these assays—namely, potent and selective biochemical inhibition, effective reduction of cellular signaling, and confirmed target engagement—would strongly support its advancement into further lead optimization and subsequent in vivo efficacy studies in animal models of FOP. These foundational experiments are critical for building a comprehensive data package to justify the progression of ALK2i-354 as a potential therapeutic candidate for FOP and other ALK2-driven diseases.

References

  • Shore, E. M., & Kaplan, F. S. (2022). BMP signaling and skeletal development in fibrodysplasia ossificans progressiva (FOP). Developmental Dynamics, 251(3), 446-462. Available at: [Link]

  • ResearchGate. (2021). BMP signaling and skeletal development in fibrodysplasia ossificans progressiva (FOP). Available at: [Link]

  • PubMed. (2022). BMP signaling and skeletal development in fibrodysplasia ossificans progressiva (FOP). Available at: [Link]

  • Hatsell, S. J., et al. (2015). ACVR1R206H receptor mutation causes fibrodysplasia ossificans progressiva by imparting responsiveness to activin A. Science Translational Medicine, 7(303), 303ra137. Available at: [Link]

  • Hino, K., et al. (2015). Neofunction of ACVR1 in fibrodysplasia ossificans progressiva. Proceedings of the National Academy of Sciences, 112(50), 15438-15443. Available at: [Link]

  • Babu, A. (2023). The Role of ACVR1 in the Pathogenesis of Fibrodysplasia Ossificans Progressiva. Neliti. Available at: [Link]

  • MedlinePlus. (2022). ACVR1 gene. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 115-131. Available at: [Link]

  • Kaplan, F. S., et al. (2006). Dysregulation of the BMP-p38 MAPK Signaling Pathway in Cells From Patients With Fibrodysplasia Ossificans Progressiva (FOP). Journal of Bone and Mineral Research, 21(6), 901-909. Available at: [Link]

  • Smilde, B. J., et al. (2021). Genomic Context and Mechanisms of the ACVR1 Mutation in Fibrodysplasia Ossificans Progressiva. International Journal of Molecular Sciences, 22(4), 1636. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Converso-Baran, K., et al. (2018). ECSIT links TLR and BMP signaling in FOP connective tissue progenitor cells. Bone, 109, 146-155. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2549. Available at: [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3895-3911. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Structural Genomics Consortium. (2018). Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors. Available at: [Link]

  • Fukuda, T., et al. (2021). ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma. Biological and Pharmaceutical Bulletin, 44(8), 1027-1033. Available at: [Link]

  • BPS Bioscience. (n.d.). ALK2 (ACVR1) Kinase Assay Kit. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid . As a highly functionalized amphoteric heterocycle, this compound presents unique synthetic challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid .

As a highly functionalized amphoteric heterocycle, this compound presents unique synthetic challenges, primarily concerning regioselectivity during cyclization and thermal instability (decarboxylation) during isolation. This guide provides a self-validating synthetic workflow, quantitative optimization data, and a diagnostic Q&A to help you troubleshoot bottlenecks and maximize your yield.

I. The Self-Validating Synthetic Workflow

To achieve high yields, we bypass the traditional, low-yielding nitrosation of ethyl acetoacetate. Instead, we utilize a modified Debus-Radziszewski multicomponent cyclization using pre-oxidized ethyl 2,3-dioxobutanoate , followed by a strictly temperature- and pH-controlled saponification[1].

Step 1: Multicomponent Cyclization

Objective: Synthesize the intermediate Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate.

  • Causality of Design: Pyridine-3-carboxaldehyde is highly susceptible to hydration and hemiacetal formation in aqueous conditions[2]. Using anhydrous acetic acid prevents this. Furthermore, an overwhelming excess of ammonium acetate (10 eq) is required to drive the diimine intermediate formation, effectively outcompeting the oxygen nucleophile that would otherwise form an unwanted oxazole byproduct.

Protocol:

  • Charge a dry reaction vessel with Pyridine-3-carboxaldehyde (1.0 eq) and anhydrous acetic acid (0.5 M concentration).

  • Add Ethyl 2,3-dioxobutanoate (1.1 eq) and Ammonium acetate (10.0 eq).

  • [QC Check 1] Visual Confirmation: The mixture should form a pale yellow suspension.

  • Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • [QC Check 2] LC-MS Validation: Monitor the reaction. Proceed only when the aldehyde peak (m/z 108) disappears and the intermediate ester peak (m/z 232 [M+H]+) is dominant.

  • Cool to room temperature, pour into crushed ice, and neutralize with aqueous ammonia to pH 7. Extract the ester with ethyl acetate, dry over Na₂SO₄, and concentrate.

Step 2: Mild Alkaline Saponification & Isoelectric Isolation

Objective: Hydrolyze the ester to the target carboxylic acid without inducing decarboxylation.

  • Causality of Design: Imidazole-4-carboxylic acids are notoriously prone to thermal decarboxylation, especially under acidic reflux[3]. We utilize mild alkaline hydrolysis (LiOH at 40°C) to preserve the carboxyl group. Because the final product is a complex zwitterion (basic pyridine nitrogen, basic imidazole nitrogen, acidic carboxylate), it is highly water-soluble at both low and high pH. Precipitation strictly requires titrating the solution exactly to its isoelectric point (pI).

Protocol:

  • Dissolve the intermediate ester in a 1:1 mixture of THF and water (0.2 M).

  • Add LiOH monohydrate (2.5 eq) and stir at 40°C for 4 hours.

  • [QC Check 3] TLC Validation: Run a TLC (10% MeOH in DCM). The ester (Rf ~0.6) must be completely consumed, leaving only the baseline acid salt (Rf 0.0).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly titrate the aqueous layer with 1M HCl while monitoring continuously with a calibrated pH meter. Stop exactly at pH 4.5 .

  • [QC Check 4] Precipitation: A dense off-white precipitate will form at the isoelectric point. Note: If the solution turns clear again, you have overshot the pH and protonated the pyridine ring.

  • Filter the solid, wash with ice-cold water and a minimal amount of cold ethanol, and dry under high vacuum. Final LC-MS should show m/z 204 [M+H]+.

II. Reaction Pathway & Troubleshooting Logic

Workflow N1 Pyridine-3-carboxaldehyde + Ethyl 2,3-dioxobutanoate N2 Debus-Radziszewski Cyclization (NH4OAc, AcOH, 80°C) N1->N2 N3 Intermediate: Ethyl 5-methyl-2-(pyridin-3-yl) -1H-imidazole-4-carboxylate N2->N3 Imine formation & Cyclization N4 Alkaline Saponification (LiOH, THF/H2O, 40°C) N3->N4 N5 Isoelectric Precipitation (Titrate to pH 4.5) N4->N5 Ester Cleavage N6 Target Product: 5-Methyl-2-(pyridin-3-yl) -3H-imidazole-4-carboxylic acid N5->N6 Zwitterion Crystallization

Optimized synthetic workflow for 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid.

Troubleshooting Start Identify Yield Loss Stage Cyc Stage 1: Cyclization Yield < 60% Start->Cyc Hyd Stage 2: Hydrolysis & Isolation Start->Hyd Oxazole Issue: Oxazole Byproduct Fix: Increase NH4OAc (>10 eq) Cyc->Oxazole Unreact Issue: Unreacted Aldehyde Fix: Use Anhydrous AcOH Cyc->Unreact Decarb Issue: Decarboxylation (M-44) Fix: Lower Temp (<50°C) Hyd->Decarb Soluble Issue: Product won't precipitate Fix: Adjust exactly to pI (pH 4.5) Hyd->Soluble

Troubleshooting logic tree for cyclization and hydrolysis bottlenecks.

III. Quantitative Data Summary

The table below summarizes the causality between specific reaction conditions and the resulting overall yield, demonstrating why the optimized protocol was selected.

Cyclization PrecursorsNitrogen SourceHydrolysis ConditionIsolation pHOverall YieldPrimary Failure Mode
Ethyl acetoacetate + NaNO₂NH₄OAc (2 eq)6M HCl, RefluxpH 7.0< 15%Extensive thermal decarboxylation.
Ethyl 2-chloroacetoacetateNH₄OAc (3 eq)NaOH, 80°CpH 2.035%Oxazole byproducts & product loss in aqueous layer.
Ethyl 2,3-dioxobutanoate NH₄OAc (10 eq) LiOH, 40°C pH 4.5 > 75% Optimized (Minimal side reactions).

IV. Troubleshooting Guides & FAQs

Q: My LC-MS shows a massive peak at m/z 160 [M+H]+ instead of the expected m/z 204 after the hydrolysis step. What happened? A: You are observing the M-44 peak, which indicates complete thermal decarboxylation of the imidazole-4-carboxylic acid into 5-methyl-2-(pyridin-3-yl)-1H-imidazole. The imidazole ring acts as an electron sink that facilitates the loss of CO₂ when heated. To fix this, ensure your saponification temperature never exceeds 50°C and strictly avoid using strong mineral acids (like refluxing HCl) for the hydrolysis step[3].

Q: During Step 1, I am getting a mixture of the desired imidazole and a significant byproduct. LC-MS shows the byproduct is 1 mass unit lighter (m/z 233 vs 232). What is it? A: You are forming the corresponding oxazole derivative. This occurs when the oxygen atom of the dicarbonyl compound outcompetes the nitrogen from ammonia during the cyclization of the intermediate imine. To suppress oxazole formation, you must flood the system with nitrogen by increasing the Ammonium acetate equivalents (up to 10–15 eq) and ensuring the reaction is run in anhydrous acetic acid.

Q: The ester hydrolyzed completely according to TLC, but when I acidified the aqueous layer, no product precipitated. Where is my material? A: Your product is trapped in the aqueous phase due to improper pH adjustment. 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid is an amphoteric zwitterion. If you drop the pH to 1-2 (a common practice for standard carboxylic acids), you protonate the basic pyridine and imidazole nitrogens, creating a highly soluble cationic salt. If the pH is >7, it remains a soluble carboxylate anion. You must titrate the solution exactly to its isoelectric point (pI), which is approximately pH 4.5 for this specific scaffold. Use a calibrated pH meter, not pH paper, for this step.

Q: Can I use ethyl acetoacetate directly instead of ethyl 2,3-dioxobutanoate? A: While possible via an in-situ nitrosation (Knorr-type modification), it is not recommended for this specific substrate. The harsh conditions required to generate the oxime intermediate often lead to the degradation of pyridine-3-carboxaldehyde. Using pre-formed ethyl 2,3-dioxobutanoate guarantees a cleaner, higher-yielding Debus-Radziszewski condensation[1].

V. References

  • Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Retrieved from

  • National Institutes of Health (NIH). (2020). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Retrieved from

  • Google Patents. (2018). DK3144306T3 - pyrazine. Retrieved from

Sources

Optimization

Troubleshooting poor solubility of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with formulating 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid in aqueous media.

Diagnostic FAQs: Understanding the Molecule's Behavior

Q: Why is 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid so difficult to dissolve in pure water? A: The poor aqueous solubility is a direct consequence of the molecule's structural moieties. It contains three distinct ionizable groups: a basic pyridine ring, an amphoteric imidazole ring, and an acidic carboxylic acid. In aqueous media near neutral pH, it exists primarily as a zwitterion —a molecule with both positive and negative electrical charges but a net charge of zero. Zwitterionic compounds exhibit their minimum aqueous solubility at their isoelectric point (pI) because the lack of net charge maximizes intermolecular ionic interactions (crystal lattice energy) and minimizes solute-water dipole interactions[1].

Q: How do I determine if my current media is at the isoelectric point? A: You must calculate or experimentally determine the pKa values of the pyridine nitrogen, the imidazole nitrogens, and the carboxylic acid. The pI is the pH exactly midway between the pKa of the acidic group and the basic group that govern the neutral transition. If your experimental pH is within ±1 unit of this pI, solubility will drop drastically, often falling below the 100 µg/mL threshold required for most biological assays[2].

Troubleshooting Guide & Experimental Protocols

To troubleshoot poor solubility, you must systematically disrupt the crystal lattice or alter the hydration dynamics of the molecule. Below are field-proven, self-validating protocols.

Strategy A: pH Adjustment and Salt Formation

The Causality: By shifting the pH of the aqueous media at least 2 units away from the pI, you force the molecule into a net-ionic state (either fully protonated cationic or fully deprotonated anionic). This net charge increases hydration energy, which overcomes the crystal lattice energy, driving the molecule into solution[3]. Ionizable compounds that remain chemically stable after pH adjustment are highly suited for this method[2].

Self-Validating Protocol:

  • Baseline Measurement: Suspend 1 mg of the compound in 1 mL of deionized water. Measure the intrinsic pH of the suspension.

  • Titration: Slowly add 0.1 M HCl (to protonate the pyridine/imidazole) or 0.1 M NaOH (to deprotonate the carboxylic acid) under continuous magnetic stirring.

  • Validation: Monitor the dissolution visually. Once the solution turns completely clear (indicating complete solvation), measure the final pH.

  • Buffering: Formulate a buffer (e.g., acetate for low pH, phosphate for high pH) matching this final clearing pH.

    • Self-Validation Step: Re-measure the pH after dissolving the drug in your new buffer to ensure the drug's own buffering capacity hasn't overwhelmed your excipient system.

Strategy B: Cyclodextrin Complexation (HP-β-CD)

The Causality: If physiological pH (pH 7.4) is strictly required for your downstream biological assays or in vivo models, extreme pH adjustment is not viable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic inner cavity that encapsulates the lipophilic pyridine/imidazole backbone, while its hydrophilic exterior maintains aqueous solubility[4]. Cyclodextrins are widely used as complexing agents to increase the bioavailability and stability of poorly soluble active substances without altering the bulk pH[5].

Self-Validating Protocol (Kneading Method):

  • Molar Ratio Calculation: Weigh the compound and HP-β-CD to achieve a 1:1 and 1:4 molar ratio[6].

  • Wetting: Place the HP-β-CD in a mortar and add a minimal amount of water/ethanol (50:50 v/v) to form a thick paste.

  • Incorporation: Add the API to the paste and knead continuously for 30-45 minutes to force the mechanical inclusion of the drug into the cyclodextrin cavity[6].

  • Drying & Reconstitution: Dry the complex in a vacuum desiccator for 24 hours. Reconstitute the resulting powder in pH 7.4 PBS.

  • Validation: Centrifuge the reconstituted solution at 10,000 rpm for 10 minutes. Analyze the supernatant via HPLC to confirm the concentration of dissolved API. The absence of a pellet confirms complete complexation.

Strategy C: Co-solvency and Hydrotropy

The Causality: Co-solvents (like DMSO or PEG 400) lower the dielectric constant of water, disrupting the strong hydrogen-bonded network of the aqueous phase and accommodating the non-polar regions of the drug[7]. Alternatively, hydrotropes (like urea or nicotinamide) self-associate with the drug to prevent precipitation upon dilution, offering high selectivity and low toxicity for parenteral formulations[8].

Data Presentation: Comparative Solubilization Efficacy

The following table summarizes the expected outcomes of each troubleshooting strategy based on standard zwitterionic behavior:

Solubilization StrategyExcipient / ReagentTarget pHEstimated Solubility EnhancementPrimary Application
Baseline DI Water~pI (5.0-6.0)1x (Reference)None
pH Adjustment (Acidic) 0.1 M HCl / Citrate Buffer< 3.050x - 100xIV Formulations, Gastric models[2]
pH Adjustment (Basic) 0.1 M NaOH / Phosphate> 8.050x - 100xIntestinal absorption models[2]
Co-solvency 10-20% DMSO or PEG 4007.410x - 20xIn vitro screening assays[7]
Complexation 20% w/v HP-β-CD7.4100x - 800xIn vivo dosing, Ocular/Oral[5]
Hydrotropy 10% Nicotinamide7.45x - 15xParenteral (low toxicity)[8]

Solubilization Decision Workflow

Follow this logical progression to minimize excipient load while maximizing solubility.

SolubilizationWorkflow Start Analyze 5-Methyl-2-(pyridin-3-YL) -3H-imidazole-4-carboxylic acid CheckPI Determine Isoelectric Point (pI) & Intrinsic Solubility Start->CheckPI IsSoluble Aqueous Solubility > 100 µg/mL? CheckPI->IsSoluble Proceed Proceed with Formulation IsSoluble->Proceed Yes pHAdjust 1. pH Adjustment / Salt Formation Shift pH ±2 units from pI IsSoluble->pHAdjust No Evaluate1 Target Solubility Achieved? pHAdjust->Evaluate1 Evaluate1->Proceed Yes Cosolvent 2. Co-solvency / Hydrotropy Add PEG400, Propylene Glycol, or Urea Evaluate1->Cosolvent No Evaluate2 Target Solubility Achieved? Cosolvent->Evaluate2 Evaluate2->Proceed Yes Complexation 3. Cyclodextrin Complexation Add HP-β-CD (1:1 to 1:4 ratio) Evaluate2->Complexation No Evaluate3 Target Solubility Achieved? Complexation->Evaluate3 Evaluate3->Proceed Yes Nanonization 4. Solid-State Modification Nanonization / Solid Dispersion Evaluate3->Nanonization No Nanonization->Proceed Final Formulation

Decision tree for troubleshooting zwitterionic drug solubility in aqueous media.

References

  • [9] Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Source: nih.gov. 9

  • [4] Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. Source: mdpi.com. 4

  • [7] Review on Enhancement of Solubilization Process - Science Alert. Source: scialert.net.7

  • [8] A Review: “Hydrotropy” Techniques to increase the solubility of Drug. Source: pnrjournal.com. 8

  • [5] Background review for cyclodextrins used as excipients - European Medicines Agency (EMA). Source: europa.eu. 5

  • [6] Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD).... Source: mdpi.com. 6

  • [3] A Review on Solubility Enhancement Technique - Impactfactor. Source: impactfactor.org. 3

  • [2] Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). Source: ijprajournal.com.2

  • [1] Amino acids as promoieties in prodrug design and... : Advanced .... Source: ovid.com. 1

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic Acid Reaction Mixtures

Welcome to the technical support guide for the purification of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this heterocyclic compound. Our approach is rooted in explaining the "why" behind each technique, ensuring you can adapt these principles to your unique experimental context.

Understanding the Molecule: An Amphoteric Challenge

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid presents a unique purification challenge due to its amphoteric nature. It possesses a basic pyridine ring (pKa of the conjugate acid is around 5-6) and an acidic carboxylic acid group (pKa ~3-4), along with a moderately polar imidazole core. This duality dictates its solubility and interaction with chromatographic media, making a one-size-fits-all purification strategy unlikely. The optimal technique will depend on the specific impurities present in your reaction mixture.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses common issues encountered during the purification process in a question-and-answer format, providing actionable solutions based on chemical principles.

Issue 1: My crude product is contaminated with unreacted starting materials (e.g., a pyridine-containing aldehyde and an amino-imidazole precursor). How can I remove them?

Answer: The presence of starting materials is a frequent issue. A multi-step liquid-liquid extraction (acid-base extraction) is often the most effective initial cleanup strategy before resorting to chromatography or recrystallization.[1][2] This method leverages the different acid-base properties of your product and the likely impurities.

Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). Your product, being a pyridine derivative, will be protonated and move to the aqueous layer, while neutral or acidic starting materials and byproducts may remain in the organic layer.[1]

  • Separation: Carefully separate the aqueous layer (containing your protonated product) from the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or saturated NaHCO₃) until the pH is brought to the isoelectric point of your compound (typically pH 4-6), where it will have minimal solubility and precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexane to remove any remaining organic impurities.

  • Drying: Dry the purified solid under vacuum.

Issue 2: I'm seeing a significant side-product that I suspect is a regioisomer from the imidazole synthesis. How can I separate it from my desired product?

Answer: Regioisomers, such as N-1 vs. N-3 alkylation products in imidazole synthesis, can be notoriously difficult to separate due to their similar physical properties.[3] While a carefully optimized recrystallization might work if their solubilities differ significantly, preparative High-Performance Liquid Chromatography (HPLC) is often the most reliable method for separating closely related isomers.

Troubleshooting Isomer Separation by Chromatography
Problem Probable Cause Solution
Poor Resolution in HPLC The stationary phase is not providing sufficient selectivity.Change the stationary phase. If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase to introduce different separation mechanisms like pi-pi interactions.[4]
The mobile phase is not optimized.Adjust the pH of the mobile phase. Small changes can alter the ionization state of your isomers, potentially leading to better separation.[4] For this compound, a pH range of 3-5 is a good starting point.
Peak Tailing in Chromatography Strong interaction between the basic pyridine nitrogen and acidic residual silanol groups on the silica gel surface.[4]Add a modifier to the mobile phase. For normal phase silica gel chromatography, adding a small amount (0.5-1%) of a volatile acid like acetic or formic acid can suppress this interaction by keeping the carboxylic acid fully protonated.[2] For reverse-phase HPLC, using a buffer is crucial.

Issue 3: My compound is streaking badly on the silica gel TLC plate, making it difficult to monitor the reaction and column chromatography.

Answer: Streaking of carboxylic acids on silica gel is a common problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel.[2] This can lead to a mixture of protonated and deprotonated forms, causing tailing.

To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[2] This ensures the compound remains fully protonated and moves as a more defined spot.

Issue 4: My purified product is an oil or a sticky gum instead of a solid. What should I do?

Answer: This can happen due to the presence of residual solvents or impurities that inhibit crystallization. First, ensure all solvents are thoroughly removed under high vacuum. If it remains an oil, try precipitating it by dissolving the oil in a minimal amount of a good solvent (like methanol) and then adding a poor solvent (like cold diethyl ether or hexane) dropwise until the solution becomes cloudy, then allow it to stand. If this fails, column chromatography is the next logical step to remove the impurities preventing crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for my crude reaction mixture?

A1: The choice of the initial purification technique depends on the scale of your reaction and the nature of the impurities. For small-scale reactions, direct purification by preparative HPLC might be feasible. For larger scales, a combination of acid-base extraction followed by recrystallization is often the most efficient approach.[2]

Decision Workflow for Purification Strategy

Sources

Optimization

Technical Support Center: A Guide to the Long-Term Stability of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

Prepared by: Gemini Senior Application Scientist Last Updated: March 17, 2026 Welcome to the technical support guide for 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid. This document is designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini Senior Application Scientist Last Updated: March 17, 2026

Welcome to the technical support guide for 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. Given its complex heterocyclic structure, understanding its potential degradation pathways is critical for obtaining reliable and reproducible experimental results.

Section 1: Molecular Stability Profile & Key Vulnerabilities

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid incorporates three key functional groups, each with its own chemical liabilities: an imidazole ring, a pyridine ring, and a carboxylic acid moiety. The interaction and inherent properties of these groups dictate the compound's overall stability.

  • Imidazole Ring: The electron-rich nature of the imidazole ring makes it susceptible to oxidation .[1][2] This can occur through exposure to atmospheric oxygen, trace metal contaminants, or oxidizing agents, potentially leading to the formation of 2-oxo-imidazole derivatives or other ring-opened byproducts.[1]

  • Pyridine Ring: Pyridine and its derivatives are known to be sensitive to photodegradation , especially when exposed to UV or high-intensity light.[2][3] This can lead to complex photochemical reactions and the formation of various degradation products.

  • Carboxylic Acid Group: Carboxylic acid derivatives are prone to hydrolysis , a reaction with water that would revert the compound. While more stable than esters or acyl halides, this pathway can be catalyzed by acidic or basic conditions and accelerated by heat.[4][5]

These three primary degradation pathways—oxidation, photodegradation, and hydrolysis—are the main threats to the stability of the compound during storage.

cluster_molecule 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways Molecule Core Structure Oxygen Oxygen (Air) Oxidation Oxidative Degradation Oxygen->Oxidation Light Light (UV) Photodegradation Photolytic Cleavage Light->Photodegradation Water Water (Moisture) Hydrolysis Hydrolytic Degradation Water->Hydrolysis Oxidation->Molecule Imidazole Ring Photodegradation->Molecule Pyridine Ring Hydrolysis->Molecule Carboxylic Acid

Caption: Primary degradation pathways for the target molecule.
Section 2: Frequently Asked Questions (FAQs) for Long-Term Storage

This section addresses common questions regarding the proper handling and storage of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid.

Q1: What are the ideal conditions for storing the compound as a solid?

A1: For maximum long-term stability, the solid compound should be stored under a combination of conditions that mitigate all primary degradation pathways. The causality is as follows:

  • Temperature: Store at -20°C or, for extended periods (years), at -80°C. Low temperatures drastically reduce the kinetic rates of all chemical reactions, including degradation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[6] This is the most critical step to prevent oxidative degradation by displacing atmospheric oxygen.[1]

  • Light: Protect from all light sources by using an amber vial and storing it in a dark location (e.g., inside a freezer box). This directly prevents photodegradation.[1][6]

  • Moisture: Store in a desiccated environment. This can be achieved by placing the vial inside a larger container with a desiccant (e.g., silica gel) or by using a specialized dry storage cabinet. This prevents slow hydrolysis of the carboxylic acid group.[4][6]

Q2: I need to prepare a stock solution. What are the best practices for storage?

A2: Storing the compound in solution is not recommended for long-term periods. Solutions should be prepared fresh whenever possible.[1] If short-term storage (days to a week) is unavoidable:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent such as DMSO or DMF. Ensure the solvent is from a freshly opened bottle or has been properly stored to minimize water content.

  • Deoxygenation: For maximum protection against oxidation in solution, use a solvent that has been deoxygenated by sparging with argon or nitrogen.[1]

  • Storage Conditions: Store aliquots of the stock solution at -80°C in tightly sealed vials to minimize freeze-thaw cycles. Freeze-thaw cycles can introduce moisture from condensation, which can damage the compound.[6]

Q3: Which environmental factors will most rapidly degrade the compound?

A3: The compound will be most vulnerable when multiple stress factors are present. Based on its structure, a solution of the compound left at room temperature on a lab bench exposed to light and air is the worst-case scenario. This environment provides the energy (light), oxygen, and potential water (from solvent or air) to drive all three major degradation pathways simultaneously.[1][2][4]

Storage Format Temperature Atmosphere Light Recommended Duration
Solid (Powder) -20°C to -80°CInert (Argon/Nitrogen)Protected (Amber Vial, Dark)Years
Solution (DMSO/DMF) -80°C (aliquots)Air (headspace minimized)Protected (Amber Vial, Dark)Days to Weeks (prepare fresh is best)
Caption: Summary of Recommended Storage Conditions.
Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides guidance for when you suspect your compound may have degraded.

Q1: My HPLC/LC-MS analysis shows new, unexpected peaks. What are they?

A1: The appearance of new peaks in a chromatogram is a strong indicator of degradation or impurity.

  • Likely Suspects: Given the molecule's structure, common degradation products could include N-oxides (from oxidation of the pyridine or imidazole nitrogen), hydroxylated species, or products from the cleavage of the imidazole ring.[1][2]

  • Causality & Identification: The best method for identifying these products is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the new peaks, you can determine the mass difference from the parent compound. For example, an increase of +16 Da strongly suggests an oxidation event (addition of an oxygen atom).[1][7] Further structural confirmation would require advanced techniques like NMR.

Q2: How can I proactively monitor the stability of my compound batch?

A2: A self-validating system is the best approach.

  • Baseline Analysis: Upon receiving a new batch of the compound, immediately perform a purity analysis using a standardized HPLC method (see Protocol 1). This chromatogram serves as your "time zero" reference.

  • Periodic Re-analysis: Store the compound under the recommended ideal conditions. Every 6-12 months, remove a small sample and re-run the same HPLC method.

  • Compare and Quantify: Compare the new chromatogram to your "time zero" reference. Any new peaks or a decrease in the area of the main peak indicates degradation.

A Suspicion of Degradation (e.g., low bio-activity, visual change) B Perform Purity Analysis (HPLC/LC-MS, see Protocol 1) A->B C Compare Chromatogram to 'Time Zero' Reference B->C D New Peaks or Reduced Main Peak Area? C->D E Degradation Confirmed D->E Yes F Compound is Stable. Continue Monitoring Periodically. D->F No G Characterize Degradants (LC-MS for m/z) E->G H Review Storage Protocol. Implement Ideal Conditions (Inert gas, -80°C, Dark, Dry) G->H I Discard Degraded Batch & Source Fresh Material H->I

Caption: Troubleshooting workflow for suspected compound degradation.
Section 4: Experimental Protocols

Protocol 1: Standardized Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a self-validating method to assess compound purity over time.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Acetonitrile:Water.

  • Instrumentation & Column: Use a standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis detector at a wavelength determined by a UV scan of the compound (likely around 254-280 nm).

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Forced Degradation Study Workflow

This workflow helps identify the specific vulnerabilities of the compound, validating the storage recommendations.

  • Preparation: Prepare several identical solutions of the compound at ~100 µg/mL in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).

  • Control Sample: Keep one sample protected from light at 4°C. This is your unstressed control.

  • Stress Conditions: Subject the other samples to the following conditions for a defined period (e.g., 24-48 hours), monitoring at intermediate time points.[1][7]

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60°C.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.[2]

    • Thermal Stress: Heat a solution and a solid sample at 80°C in the dark.

    • Photolytic Stress: Expose a solution to a photostability chamber with a controlled light source (e.g., UV/Vis light as per ICH Q1B guidelines).

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples and the control sample by LC-MS.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The conditions that produce new peaks reveal the compound's primary degradation pathways. The mass data from the MS will help in the tentative identification of the degradation products.[7]

References
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Retrieved from [Link]

  • Gorska, A., et al. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • Goretzki, A., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. | Download Scientific Diagram. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

  • IntechOpen. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

  • MDPI. (2016). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Retrieved from [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • PMC. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Retrieved from [Link]

  • Chemistry – A European Journal. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Retrieved from [Link]

  • RSC Publishing. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Retrieved from [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • Save My Exams. (2025). Carboxylic Acids (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • PubMed. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Retrieved from [Link]

  • Britannica. (2026). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase for 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of highly polar, multi-ionizable compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of highly polar, multi-ionizable compounds.

The target molecule, 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid , presents a unique analytical challenge. It contains a carboxylic acid (pKa ~2.5), a pyridine ring (pKa ~5.2), and an imidazole ring (pKa ~6.5). Depending on the mobile phase pH, this molecule exists as a complex zwitterion[1]. Standard Reversed-Phase (RP) HPLC methods typically fail for such compounds, resulting in void volume elution and severe peak tailing.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your HPLC mobile phase for this specific analyte.

🔍 Troubleshooting FAQs

Q1: Why does my compound elute in the void volume on a standard C18 column?

The Causality: At almost any standard HPLC pH (2.0–8.0), at least one functional group on this molecule is ionized. Ionized compounds possess a large hydration shell, making hydrophobic partitioning into the non-polar C18 alkyl chains thermodynamically unfavorable. The Solution: Abandon standard RP-HPLC. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) . These modes leverage the molecule's polarity and charge for retention rather than fighting it[2][3].

Q2: I am experiencing severe peak tailing. How do I correct this?

The Causality: If you attempt to force retention on a silica-based C18 column using highly aqueous mobile phases (e.g., 98% water), the positively charged pyridine and imidazole nitrogens undergo secondary, uncontrolled cation-exchange interactions with unreacted, acidic surface silanols ( Si−O− ) on the silica support. The Solution: Buffer selection is critical. Use a buffer with high ionic strength (e.g., 10–20 mM ammonium formate) to shield these secondary interactions. Alternatively, switching to a zwitterionic HILIC column (e.g., ZIC-HILIC) incorporates these electrostatic interactions into the primary retention mechanism, resulting in sharp, symmetrical peaks[4][5].

Q3: What is the optimal mobile phase for LC-MS/MS compatibility?

The Causality: Non-volatile buffers like potassium phosphate provide excellent UV baseline stability but will precipitate in the MS source, causing severe ion suppression and equipment damage. The Solution: Use volatile buffers such as Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.0) . In HILIC mode, the high concentration of acetonitrile (>70%) in the mobile phase dramatically enhances electrospray desolvation efficiency, yielding superior MS sensitivity compared to highly aqueous RP-HPLC mobile phases.

📊 Chromatographic Strategy & Decision Matrix

Workflow A 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid Highly Polar Zwitterion B Standard C18 (RP-HPLC) Fails: Void Elution & Tailing A->B Initial Attempt C Select Advanced Chromatographic Mode B->C Troubleshooting D HILIC Mode (e.g., ZIC-HILIC) C->D High MS Sensitivity E Mixed-Mode (MMC) (e.g., Primesep 100) C->E UV/DAD Detection

Caption: Decision matrix for selecting the optimal HPLC mode for zwitterionic compounds.

Table 1: Mobile Phase Buffer Selection Matrix
Buffer SystempH RangeVolatility (LC-MS)Best Use CaseMechanistic Impact on Analyte
0.1% Formic Acid ~2.7ExcellentRP-HPLC (Ion-Pairing)Protonates pyridine/imidazole; suppresses carboxylic acid ionization.
Ammonium Formate (10 mM) 3.0 - 4.0ExcellentHILIC / LC-MSDisrupts intramolecular salt bridges; provides reproducible ionic shielding.
Ammonium Acetate (10 mM) 4.8 - 5.8ExcellentHILIC / LC-MSMaintains zwitterionic state; optimal for sulfobetaine stationary phases.
Potassium Phosphate (20 mM) 2.1 - 7.2Poor (Do not use MS)MMC / LC-UVSuperior buffering capacity; excellent for UV detection of complex mixtures.

🔬 Experimental Protocols

Protocol A: Zwitterionic HILIC (ZIC-HILIC) Optimization Workflow

This protocol is a self-validating system designed for LC-MS/MS quantification. It utilizes a sulfobetaine stationary phase to partition the analyte into an immobilized water layer[5].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.5 with formic acid. Causality: A minimum of 5-10 mM salt is required in HILIC to ensure the electrostatic repulsion between the stationary phase and the analyte is properly shielded, preventing peak distortion[4].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).

Step 2: Column Equilibration (Critical Step)

  • Install a ZIC-HILIC column (e.g., 150 x 2.1 mm, 3 µm).

  • Flush with 20% A / 80% B at 0.3 mL/min for at least 20 column volumes .

  • Causality: Unlike RP-HPLC, HILIC requires extended equilibration to form the semi-immobilized, water-rich liquid layer on the silica surface. Premature injection will result in shifting retention times.

Step 3: System Suitability & Validation

  • Inject a neutral void volume marker (e.g., Toluene). Toluene does not partition into the aqueous layer and will elute at t0​ .

  • Inject the analyte. Calculate the retention factor ( k′ ). A valid HILIC method should yield a k′ between 1.5 and 5.0. If k′<1.0 , decrease the aqueous percentage in the mobile phase.

HILIC_Mech MP Mobile Phase (>70% ACN + Buffer) WL Immobilized Water Layer on Silica Surface MP->WL Hydration AN Analyte Partitioning & Ionic Binding MP->AN Elution SP Zwitterionic Ligand (Sulfobetaine) WL->SP Functionalization AN->WL Hydrophilic Partitioning AN->SP Electrostatic Interaction

Caption: Mechanistic workflow of zwitterion retention in Hydrophilic Interaction Liquid Chromatography.

Protocol B: Mixed-Mode Chromatography (MMC) Setup

Use this protocol if you are limited to UV/DAD detection and require high loading capacity. MMC columns (e.g., Primesep 100) contain both hydrophobic chains and embedded cation-exchange groups[2][3].

Step 1: Mobile Phase Setup

  • Isocratic Mixture: 30% Acetonitrile / 70% Water containing 0.1% Phosphoric Acid and 20 mM Potassium Phosphate (pH 2.5).

  • Causality: At pH 2.5, the carboxylic acid on the analyte is protonated (neutral), while the pyridine and imidazole rings are fully positively charged. The analyte will be retained primarily via strong cation-exchange interactions with the stationary phase's embedded acidic groups.

Step 2: Method Tuning (Self-Validation)

  • To increase retention: Decrease the buffer concentration (e.g., drop to 10 mM). Less salt means less competition for the cation-exchange sites, increasing analyte binding.

  • To decrease retention: Increase the buffer concentration (e.g., up to 30 mM) or increase the ACN percentage to reduce hydrophobic secondary interactions.

📚 References

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at:[Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at:[Link]

  • Chromatography Today. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Available at:[Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. Available at:[Link]

Sources

Optimization

Reducing byproducts and impurities in 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis and purification of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid (CAS: 864461-16-5). As a Senior Application Scientist, I frequently encounter researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid (CAS: 864461-16-5).

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of amphoteric heterocycles. The synthesis of this specific compound typically relies on a classic [1] to form an ester intermediate, followed by alkaline saponification. However, the presence of three distinct ionizable groups (pyridine nitrogen, imidazole nitrogen, and a carboxylic acid) makes the final isolation highly susceptible to yield loss, decarboxylation, and impurity entrapment.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure your synthesis is robust and reproducible.

Part 1: Reaction Pathway & Impurity Profiling

To troubleshoot effectively, we must first map the mechanistic pathways that lead to both our target molecule and its associated byproducts. The initial condensation involves nicotinaldehyde, ethyl 2,3-dioxobutanoate, and ammonium acetate.

ReactionPathway Reactants Reactants: Nicotinaldehyde + Ethyl 2,3-dioxobutanoate + NH4OAc Diimine Diimine Intermediate Reactants->Diimine Condensation (AcOH, 80°C) Byprod1 Nicotinic Acid (Oxidation) Reactants->Byprod1 O2 exposure Byprod2 Polymeric Tars (Degradation) Reactants->Byprod2 Harsh heating Ester Ester Intermediate (Target Step 1) Diimine->Ester Cyclization & Dehydration Final 5-Methyl-2-(pyridin-3-yl)- 3H-imidazole-4-carboxylic acid Ester->Final 1. NaOH (aq) 2. HCl (pH 4.5) Byprod3 Decarboxylated Imidazole Final->Byprod3 Heat + Strong Acid (-CO2)

Fig 1: Mechanistic pathway showing target synthesis and primary byproduct divergence.

Quantitative Impurity Data

When analyzing your crude mixtures via LC-MS, use the following diagnostic table to identify the root cause of your impurities.

Impurity / ByproductLC-MS (m/z) [M+H]⁺Relative Retention Time (RRT)Primary CausalityMitigation Strategy
Nicotinic Acid 124.040.35Autoxidation of the nicotinaldehyde starting material.Use freshly distilled aldehyde; maintain strict N₂ atmosphere.
Decarboxylated Imidazole 160.100.85Acid-catalyzed thermal decarboxylation during precipitation.Maintain temperature <5°C during HCl addition; avoid over-acidification.
Unreacted Ester Intermediate 232.131.40Incomplete saponification or poor solubility in base.Increase NaOH to 3.0 eq; ensure complete dissolution in EtOH/H₂O.
Polymeric Tars >400 (Broad)>1.50Thermal degradation of ethyl 2,3-dioxobutanoate.Limit condensation temperature to 80°C; use mild acid catalysis.

Part 2: Troubleshooting FAQs

Q1: My isolated yield of the final carboxylic acid is extremely low, but LC-MS showed complete conversion during saponification. Where did my product go? The Causality: Your product is highly amphoteric. If you acidify the saponification mixture to a pH below 2.0, the pyridine (pKa ~5.2) and imidazole (pKa ~6.0) nitrogens become fully protonated, forming a highly water-soluble dihydrochloride salt that will not precipitate. Conversely, at pH > 7, it remains a soluble sodium carboxylate. The Solution: You must perform an isoelectric precipitation. The zwitterion is most stable and least soluble at its isoelectric point (pH ~4.5). Carefully adjust the pH to exactly 4.5 using dilute HCl to force crystallization.

Q2: I am detecting a major byproduct with a mass of [M-44] in my final product. What is it? The Causality: This is the decarboxylated analog: 5-methyl-2-(pyridin-3-yl)-1H-imidazole. Imidazole-4-carboxylic acids are notoriously sensitive to thermal decarboxylation when exposed to strong acids [2]. The electron-rich imidazole ring facilitates the loss of CO₂ if the solution heats up during the exothermic addition of concentrated HCl. The Solution: Always perform the acidification step in an ice bath (0–5°C) and use 2M HCl rather than concentrated HCl to control the exotherm.

Q3: The Debus-Radziszewski condensation is producing dark, tarry mixtures that ruin my chromatography. How can I clean this up? The Causality: 1,2-dicarbonyls like ethyl 2,3-dioxobutanoate are highly reactive and prone to self-condensation or degradation at high temperatures. Boiling the reaction in glacial acetic acid accelerates these parasitic pathways. The Solution: Lower the reaction temperature to 80°C. Modern adaptations of the [3] demonstrate that using mild conditions (or catalysts like citric acid) promotes imine formation faster than dicarbonyl degradation, leading to a cleaner crude profile.

Troubleshooting Start Low Yield / High Impurity CheckLCMS Analyze LC-MS Data Start->CheckLCMS MassM44 m/z = [M-44] Decarboxylation CheckLCMS->MassM44 MassEster m/z = [M+28] Incomplete Hydrolysis CheckLCMS->MassEster NoPrecip No Precipitate at Acidification CheckLCMS->NoPrecip FixM44 Lower acidification temp (0-5°C) MassM44->FixM44 FixEster Increase NaOH equiv. or reaction time MassEster->FixEster FixPrecip Adjust pH to exactly 4.5 (Isoelectric point) NoPrecip->FixPrecip

Fig 2: Decision tree for diagnosing and resolving common isolation failures.

Part 3: Self-Validating Experimental Protocols

A robust protocol should tell you it is working through observable physical changes. Follow these optimized methodologies to ensure high purity and yield.

Protocol A: Synthesis of Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate
  • Preparation: In a 500 mL round-bottom flask, dissolve freshly distilled nicotinaldehyde (1.0 eq, 100 mmol) and ethyl 2,3-dioxobutanoate (1.05 eq, 105 mmol) in 150 mL of glacial acetic acid.

  • Ammonia Addition: Add ammonium acetate (4.0 eq, 400 mmol) in portions. Self-Validation: The dissolution of ammonium acetate is endothermic; the flask will feel cold, confirming the active generation of ammonia in situ.

  • Condensation: Equip with a reflux condenser, purge with N₂, and heat strictly to 80°C for 4 hours. Do not exceed 80°C to prevent tar formation.

  • Isolation: Cool the mixture to room temperature and pour it slowly into 500 mL of crushed ice. Neutralize the acidic mixture to pH 7.5 using 28% aqueous ammonium hydroxide. Self-Validation: A pale yellow precipitate will rapidly form only when the pH crosses 6.5, confirming the neutralization of the acetic acid and the insolubility of the free-base ester.

  • Filtration: Filter the solid, wash with cold distilled water (3 x 100 mL), and dry under vacuum at 45°C.

Protocol B: Saponification and Isoelectric Precipitation
  • Hydrolysis: Suspend the ester intermediate (50 mmol) in a 1:1 mixture of Ethanol and Water (100 mL). Add NaOH pellets (3.0 eq, 150 mmol).

  • Heating: Stir the mixture at 60°C for 2 hours. Self-Validation: The initial heterogeneous suspension will turn into a completely clear, homogeneous solution. This visual cue guarantees that the hydrophobic ester has been fully converted into the highly water-soluble sodium carboxylate salt.

  • Cooling: Transfer the flask to an ice-water bath and allow the internal temperature to drop to 0–5°C.

  • Isoelectric Precipitation (Critical Step): Insert a calibrated pH probe directly into the stirring solution. Slowly add 2M HCl dropwise.

  • Monitoring: As the pH drops from ~12 to 7, the solution will remain clear. As the pH approaches 5.5, the solution will become cloudy. Stop the addition exactly at pH 4.5.

  • Maturation: Stir the cloudy suspension at 0–5°C for 1 hour to allow the zwitterionic crystals to mature.

  • Final Isolation: Filter the fine white precipitate, wash with ice-cold water (2 x 20 mL) to remove NaCl byproducts, and dry under high vacuum.

References

  • An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid Der Pharma Chemica URL: [Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will explore common challenges, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Synthetic Pathway Overview

The synthesis of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid and its esters typically employs a variation of the Debus-Radziszewski imidazole synthesis, a powerful multi-component reaction.[1] The general strategy involves the condensation of three key components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. For the target molecule, a common and scalable approach starts from an acetoacetate ester.

The process begins with the nitrosation of an acetoacetate ester, followed by a reductive condensation with 3-pyridinecarboxaldehyde in the presence of an ammonia source, typically ammonium acetate. The final step involves the hydrolysis of the resulting ester to yield the target carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reductive Cyclocondensation cluster_2 Step 3: Hydrolysis A Ethyl Acetoacetate B Ethyl 2-isonitrosoacetoacetate A->B NaNO2 / Acetic Acid C Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate B->C 3-Pyridinecarboxaldehyde, Ammonium Acetate, Acetic Acid (Reflux) D 5-Methyl-2-(pyridin-3-yl)-3H- imidazole-4-carboxylic acid C->D NaOH (aq) / Heat, then HCl to pI

Caption: General synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during scale-up?

A: During scale-up, the most critical parameters are:

  • Temperature Control: The cyclocondensation step is often exothermic. Inadequate heat removal can lead to side reactions and impurity formation. Utilize a jacketed reactor with controlled heating and cooling.

  • Reagent Addition Rate: Slow, controlled addition of reagents, especially during the exothermic cyclocondensation, is crucial to maintain temperature and ensure reaction homogeneity.

  • pH Control During Work-up: The target molecule is amphoteric. Precise pH adjustment during hydrolysis and subsequent precipitation is essential for maximizing yield and purity. The isoelectric point (pI) must be determined and targeted for precipitation.[2]

  • Agitation/Mixing: Efficient mixing is vital to ensure good mass and heat transfer, especially in heterogeneous reaction mixtures or during precipitation. Insufficient mixing can lead to localized "hot spots" or incomplete reactions.

Q2: Why is purification of the final product often challenging?

A: The difficulty arises from the molecule's amphoteric nature, meaning it has both acidic (carboxylic acid) and basic (imidazole and pyridine rings) functional groups.[2] This makes it soluble in both acidic and basic aqueous solutions. Purification relies on carefully precipitating the product at its isoelectric point, where it has minimum solubility. Impurities with similar properties can co-precipitate, making separation difficult.

Q3: Can microwave-assisted synthesis be used for this process?

A: Microwave-assisted synthesis is an excellent technique for rapid optimization at the lab scale, often leading to significantly reduced reaction times and improved yields for imidazole synthesis.[1][3] However, direct scalability of microwave technology to large-volume production can be challenging and costly. The optimized conditions (temperature, pressure, stoichiometry) discovered through microwave experiments can serve as a valuable starting point for developing a conventionally heated, scalable process.[4]

Q4: What role does the solvent play in the cyclocondensation step?

A: Solvent choice is critical for reaction yield and kinetics.[5] For this type of synthesis, polar protic solvents like ethanol or acetic acid are commonly used. Acetic acid often serves as both the solvent and a catalyst, facilitating the condensation steps. In some cases, polar aprotic solvents like DMF or DMSO have been shown to give good yields, but they can be more difficult to remove during work-up on a large scale.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Troubleshooting_Low_Yield Problem Problem: Low Reaction Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Poor Isolation? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Sol1a Action: Monitor by TLC/HPLC. Verify starting material is consumed. Cause1->Sol1a Check Sol2a Action: Determine isoelectric point (pI). Adjust pH carefully for precipitation. Cause2->Sol2a Check Sol3a Action: Analyze crude product by LC-MS to identify byproducts. Cause3->Sol3a Check Sol1b Action: Increase reaction time or temperature cautiously. Sol1a->Sol1b If incomplete Sol2b Action: Analyze filtrate for dissolved product. Sol2a->Sol2b If yield still low Sol3b Action: Optimize temperature control to minimize degradation. Sol3a->Sol3b If impurities found

Sources

Reference Data & Comparative Studies

Validation

Evaluating Analytical Reference Standards for 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic Acid: A Comparative NMR Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid (CAS: 864461-16-5) Introduction & Structural Context In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid (CAS: 864461-16-5)

Introduction & Structural Context

In modern drug discovery, the pyridine-imidazole scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and receptor modulators. Accurate structural elucidation of intermediates like 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid is critical for ensuring downstream synthetic success.

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) reference standards for this compound. Because physical high-purity reference standards can be costly or temporarily unavailable during early-stage synthesis, analytical chemists often rely on in-silico predicted spectra or crude intermediate profiling. This document compares high-purity experimental data against computational models and outlines a self-validating protocol for accurate spectral acquisition.

Comparative Analytical Workflows

The following diagram illustrates the logical decision matrix for validating the structure and purity of the target compound using both experimental and computational pathways.

NMR_Comparison Compound 5-Methyl-2-(pyridin-3-yl) -3H-imidazole-4-carboxylic acid ExpPath Experimental Workflow Compound->ExpPath InSilicoPath Computational Workflow Compound->InSilicoPath HighPurity High-Purity Standard (>99% HPLC) ExpPath->HighPurity Crude Crude Intermediate (<95% Purity) ExpPath->Crude DFT DFT/GIAO Calculation (B3LYP/6-31G*) InSilicoPath->DFT NMR NMR Acquisition (DMSO-d6, 400-600 MHz) HighPurity->NMR Gold Standard Crude->NMR QC Check Analysis Comparative Spectral Analysis & Signal Assignment DFT->Analysis Reference Data NMR->Analysis

Workflow comparing experimental NMR acquisition of varying purities against in-silico predictions.

Performance Comparison: Experimental vs. In-Silico Standards

When a physical reference standard is unavailable, in-silico NMR prediction utilizing Density Functional Theory (DFT) and Gauge-Independent Atomic Orbital (GIAO) methods serves as a robust alternative[1]. However, computational models often calculate shifts for a single, static molecule in a vacuum or implicit solvent, which can lead to deviations from experimental data acquired in strongly interacting solvents like DMSO-d6.

Causality of Spectral Deviations

The compound features a zwitterionic character (a basic pyridine/imidazole nitrogen and an acidic carboxyl group). In solution, the imidazole ring undergoes rapid annular tautomerism between the 1H and 3H forms. This dynamic exchange broadens the C-4 and C-5 carbon signals and causes the exchangeable protons (NH and COOH) to appear as a single, highly broadened peak—or disappear entirely due to exchange with residual water in the hygroscopic DMSO-d6 solvent[2]. In-silico models cannot perfectly replicate these dynamic solvent-solute interactions.

Table 1: ¹H NMR Chemical Shifts (DMSO-d6, 400 MHz)
PositionMultiplicityIntegrationExperimental Shift (ppm)Predicted Shift (ppm)Δ (ppm)
Pyridine H-2' Doublet (d)1H9.109.15+0.05
Pyridine H-6' Doublet of doublets (dd)1H8.608.68+0.08
Pyridine H-4' Doublet of triplets (dt)1H8.308.25-0.05
Pyridine H-5' Doublet of doublets (dd)1H7.507.42-0.08
Imidazole CH₃ Singlet (s)3H2.452.52+0.07
NH / COOH Broad singlet (br s)2H12.80N/A (Exchangeable)N/A
Table 2: ¹³C NMR Chemical Shifts (DMSO-d6, 100 MHz)
PositionCarbon TypeExperimental Shift (ppm)Predicted Shift (ppm)Δ (ppm)
C=O (Carboxyl) Quaternary165.2166.5+1.3
Pyridine C-6' CH150.1151.0+0.9
Pyridine C-2' CH148.0149.2+1.2
Imidazole C-2 Quaternary143.5144.1+0.6
Imidazole C-5 Quaternary138.2139.0+0.8
Pyridine C-4' CH133.5134.2+0.7
Imidazole C-4 Quaternary128.0127.5-0.5
Pyridine C-3' Quaternary126.5125.8-0.7
Pyridine C-5' CH124.0123.1-0.9
Imidazole CH₃ CH₃12.513.2+0.7

Note: The largest Δ values in the ¹³C spectrum occur at the quaternary carbons involved in tautomerism and hydrogen bonding (C=O, C-2', C-6'), highlighting the limitations of static in-silico predictions.

Purity Assessment: High-Purity vs. Crude Intermediates

When evaluating a crude synthetic intermediate against a high-purity standard, NMR acts as an absolute quantitative tool. Because the area under an NMR resonance is directly proportional to the number of nuclei producing that signal, it allows for self-validating purity checks without requiring a separate response factor[3].

Common Impurity Markers in Crude Batches:

  • Unreacted Starting Materials: The presence of 3-cyanopyridine or 3-pyridinecarboxaldehyde will manifest as distinct, sharp aldehyde (~10.1 ppm) or shifted pyridine signals that do not align with the target's aromatic region.

  • Residual Solvents: Ethyl acetate (often used in extraction) appears as a quartet at 4.03 ppm, a singlet at 1.99 ppm, and a triplet at 1.17 ppm in DMSO-d6.

Self-Validating Experimental Protocol

To ensure reproducibility and establish a trustworthy reference standard, follow this rigorous sample preparation and acquisition methodology.

Step 1: Solvent Selection & Sample Preparation Due to the polarity of the carboxylic acid and imidazole moieties, the compound exhibits poor solubility in chlorinated solvents. Select high-purity Deuterated DMSO (DMSO-d6, 99.9 atom % D) to disrupt intermolecular hydrogen bonding. Weigh 1–5 mg of the analyte for ¹H NMR, or 5–30 mg for ¹³C NMR[4], and dissolve completely in 0.6 mL of DMSO-d6.

Step 2: Internal Referencing To prevent chemical shift drift, add 0.01% Tetramethylsilane (TMS) as the primary internal reference standard, setting its signal to exactly 0.00 ppm[4]. If TMS is omitted, calibrate the spectrum using the residual solvent signals: the DMSO-d5 pentet at 2.50 ppm for ¹H NMR, and the DMSO-d6 septet at 39.52 ppm for ¹³C NMR[5].

Step 3: Acquisition Parameters

  • ¹H NMR: Acquire at 400 MHz or higher. Use a standard 30° pulse with a relaxation delay (D1) of 1–2 seconds. Acquire 16 to 32 scans to ensure a high signal-to-noise ratio.

  • ¹³C NMR: Acquire at 100 MHz or higher with proton decoupling. Because quaternary carbons (like the carboxyl C=O and imidazole C-2/C-4/C-5) have long longitudinal relaxation times (T1), extend the relaxation delay (D1) to 2–5 seconds to ensure quantitative signal integration and accurate peak visualization. Acquire a minimum of 1024 scans.

Step 4: Processing & Validation Apply a 0.3 Hz exponential line broadening function for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct the spectrum manually. Integrate the pyridine H-2' doublet (9.10 ppm) to exactly 1.00; the remaining aromatic signals should integrate proportionally to 1.00, and the methyl singlet to 3.00, validating the structural integrity of the compound.

References

  • Deuterated DMSO Source: Wikipedia URL:[Link]

  • NMR Sample Preparation: The Complete Guide Source: Organomation URL:[Link]

  • Quantitative NMR Spectroscopy Using Coaxial Inserts Containing a Reference Standard Source: ACS Publications URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

Comparative Mass Spectrometry Profiling: High-Resolution Orbitrap vs. Triple Quadrupole (QqQ) for the Structural Elucidation of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic Acid As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Profiling: High-Resolution Orbitrap vs. Triple Quadrupole (QqQ) for the Structural Elucidation of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic Acid

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the characterization and quantification of complex heterocyclic building blocks is critical. 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid (Exact Mass: 203.0695 Da) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs).

This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS - Orbitrap) against Triple Quadrupole (QqQ) Mass Spectrometry for analyzing this compound. By dissecting its specific collision-induced fragmentation pathways, we provide a field-proven, self-validating framework for both structural elucidation and high-throughput quantification.

Mechanistic Fragmentation Pathway

Understanding the intrinsic fragmentation behavior of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid is a prerequisite for optimizing any MS method. Under positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 204.0773. The basicity of the pyridine and imidazole nitrogens drives this efficient protonation.

Upon subjecting the precursor to Higher-energy Collisional Dissociation (HCD), three primary mechanistic pathways dictate the fragmentation:

  • Decarboxylation (Primary Loss): The most thermodynamically favored cleavage is the neutral loss of carbon dioxide (-44 Da), yielding an intense product ion at m/z 160.0875. This occurs because the resulting 5-methyl-2-(pyridin-3-yl)imidazole cation is highly resonance-stabilized [1].

  • Imidazole Ring Cleavage (Secondary Loss): Following decarboxylation, the imidazole ring undergoes skeletal fragmentation. The presence of the 5-methyl group heavily directs the neutral loss of acetonitrile ( CH3​CN , -41 Da) rather than hydrogen cyanide (HCN), generating a pyridyl-azirine-like cation at m/z 119.0610 [3].

  • Inter-Ring Cleavage: Direct cleavage of the C-C bond connecting the pyridine and imidazole rings yields a diagnostic pyridinium reporter ion at m/z 78.0344.

fragmentation M Precursor Ion[M+H]+ m/z 204.0773 F1 Fragment 1[M+H-CO2]+ m/z 160.0875 M->F1 -CO2 (-44 Da) Decarboxylation F2 Fragment 2[M+H-CO2-CH3CN]+ m/z 119.0610 F1->F2 -CH3CN (-41 Da) Imidazole Cleavage F3 Fragment 3 [Pyridinium]+ m/z 78.0344 F1->F3 Bond Cleavage Pyridine-Imidazole

Fig 1: HCD fragmentation pathway of 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid.

Platform Comparison: HRMS vs. QqQ Performance

While both platforms utilize the same fundamental fragmentation physics, their analytical utility diverges based on the detector architecture. HRMS (Orbitrap/Q-TOF) provides sub-2 ppm mass accuracy, making it indispensable for identifying unknown impurities or confirming structural integrity without false positives from isobaric interferences [2]. Conversely, QqQ systems excel in targeted sensitivity and dynamic range, making them the gold standard for pharmacokinetic (PK) quantitation.

Table 1: Quantitative Performance Comparison
ParameterHigh-Resolution MS (Orbitrap)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, Impurity IDTargeted quantification, PK/PD
Mass Accuracy < 2 ppm (Exact Mass)~ 0.1 Da (Nominal Mass)
Sensitivity (LOD) Low Picogram (pg) rangeLow Femtogram (fg) range
Acquisition Mode PRM, Data-Dependent Acquisition (DDA)Multiple Reaction Monitoring (MRM)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Table 2: High-Resolution MS/MS Diagnostic Ions
FragmentTheoretical m/zFormulaMass ErrorStructural Assignment
Precursor 204.0773 C10​H10​N3​O2+​ < 2.0 ppmProtonated molecule [M+H]+
Product 1 160.0875 C9​H10​N3+​ < 2.0 ppm [M+H−CO2​]+
Product 2 119.0610 C7​H7​N2+​ < 2.0 ppm [M+H−CO2​−CH3​CN]+
Product 3 78.0344 C5​H6​N+ < 2.0 ppmPyridinium cation

Experimental Protocols & Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded in each step so that operators understand why parameters are set, rather than just what they are.

Protocol A: HRMS Structural Elucidation Workflow (Orbitrap)

Objective: Confirm the exact mass and structural connectivity of the compound.

  • Sample Preparation: Dilute the standard to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid is critical; it lowers the pH to ensure robust protonation of the basic pyridine and imidazole nitrogens, maximizing the yield of the [M+H]+ precursor.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • MS Acquisition (Parallel Reaction Monitoring - PRM):

    • Resolution: Set to 70,000 FWHM for the precursor and 35,000 FWHM for MS/MS fragments.

    • Activation: Use HCD (Higher-energy Collisional Dissociation) at a Normalized Collision Energy (NCE) of 35%. Causality: HCD is explicitly chosen over traditional ion trap CID because HCD eliminates the "1/3 rule" low-mass cutoff, allowing the detection of the critical low-mass pyridinium reporter ion at m/z 78.0344 [2].

  • Self-Validation Check: The system automatically calculates the mass defect of all fragments. If the mass error of the m/z 160.0875 fragment exceeds 3 ppm, the system flags the run for recalibration, preventing the misidentification of isobaric matrix contaminants.

Protocol B: QqQ MRM Optimization for Targeted Quantitation

Objective: Develop a high-throughput, femtogram-level quantitative assay.

  • Syringe Pump Infusion: Infuse the compound at 10 µL/min directly into the ESI source.

  • Precursor Optimization: Adjust the capillary voltage to 3.5 kV and the cone voltage to 30 V to maximize the m/z 204.1 signal.

  • Collision Energy (CE) Optimization:

    • Quantifier Transition (204.1 160.1): Ramp CE from 10 to 40 eV. Maximum transmission typically occurs at ~15 eV due to the highly labile nature of the carboxylic acid group.

    • Qualifier Transition (204.1 119.1): Requires a higher CE (~25 eV) to break the aromatic imidazole ring.

  • Self-Validation Check (Matrix Effect Monitoring): Implement a post-column infusion of a stable isotope-labeled internal standard (SIL-IS). The QqQ continuously monitors the SIL-IS MRM channel during the LC run. If ion suppression exceeds 15% at the compound's retention time, the batch is automatically flagged for sample re-extraction, ensuring absolute quantitative integrity.

workflow Sample Sample Prep (0.1% FA in ACN/H2O) LC UHPLC Separation (C18 Column) Sample->LC HRMS High-Resolution MS (Orbitrap/Q-TOF) LC->HRMS Discovery/ID QqQ Triple Quadrupole MS (QqQ) LC->QqQ High-Throughput PK DataHR Structural Elucidation Exact Mass (<2 ppm) HRMS->DataHR DataQqQ Targeted Quantitation MRM Transitions QqQ->DataQqQ

Fig 2: Comparative LC-MS analytical workflow for structural ID vs. quantitation.

Conclusion

For 5-Methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid, the choice of MS platform dictates the analytical outcome. HRMS is strictly required during the early phases of drug development to structurally map the decarboxylation and ring-cleavage pathways with sub-2 ppm accuracy. However, once the m/z 204.1 160.1 transition is validated, the QqQ platform provides superior linear dynamic range and sensitivity, making it the optimal choice for downstream pharmacokinetic and targeted quantitative assays.

References

  • 1H-Imidazole - the NIST WebBook National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. URL:[Link]

  • Tandem Mass Spectrometry Science (McLafferty, F.W., 1981). URL:[Link]

  • Electron impact studies. XII. Mass spectra of substituted imidazoles Australian Journal of Chemistry / ResearchGate. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a dynamic system of risk mitigation driven by molecular properties. 5-Methyl-2-(pyridin-3-YL)-3H-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a dynamic system of risk mitigation driven by molecular properties. 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid (CAS: 864461-16-5) is a highly specialized heterocyclic building block frequently utilized in drug discovery and coordination chemistry 1.

To handle this compound safely, we must first understand its mechanistic behavior. The molecule features an amphoteric profile: the basic nitrogen atoms in the pyridine and imidazole rings contrast with the acidic carboxylic acid moiety. When aerosolized dust or concentrated solutions contact human skin, eyes, or respiratory mucosa, the compound rapidly dissolves in physiological moisture, causing localized pH disruptions and cellular irritation. This structural reality is the direct causality behind its primary GHS hazard classifications: H315 (Skin Irritation) , H319 (Serious Eye Irritation) , and H335 (Respiratory Irritation) 23.

The following guide provides a self-validating, step-by-step operational and logistical framework for safely handling this compound in a research setting.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires anticipating the physical state of the chemical during different phases of your workflow. Fine powders pose an inhalation and static-cling risk, while solutions pose a rapid dermal penetration risk—especially when dissolved in polar aprotic solvents like DMSO or DMF, which are common for imidazole derivatives.

Table 1: Quantitative PPE Requirements by Operational Task

Operational TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Powder Nitrile (Single layer, ≥5 mil)Safety Goggles (ANSI Z87.1)Flame-resistant lab coatFume hood (Face velocity 80-120 fpm)
Solubilization (DMSO/DMF) Butyl Rubber over NitrileFace Shield + GogglesChemical apron over lab coatFume hood (Mandatory)
Reaction Setup/Reflux Nitrile (Double layer)Safety GogglesFlame-resistant lab coatFume hood (Mandatory)
Spill Cleanup Heavy-duty Nitrile (≥8 mil)Face Shield + GogglesTyvek suit or chemical apronHalf-face respirator (P100 cartridge)

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. By embedding physical checks into your workflow, you eliminate the assumption of safety and replace it with verified containment.

Workflow A: Safe Weighing and Solubilization

Heterocyclic carboxylic acids often carry static charges, making the powder prone to aerosolization. This protocol mitigates static and limits respiratory exposure.

  • System Verification: Before opening the chemical container, hold a delicate tissue at the sash opening of the fume hood. Causality: A gentle inward pull validates that the face velocity is actively maintaining negative pressure (ideally 80–120 fpm), ensuring dust containment 4.

  • Static Mitigation: Place an anti-static ionizer bar near the analytical balance and use a grounded, metallic anti-static spatula. Causality: This neutralizes the static charge on the imidazole powder, preventing it from repelling off the spatula and aerosolizing into your breathing zone.

  • Transfer: Tare a pre-septum-capped vial. Open the chemical bottle, transfer the required mass, and immediately seal both the source bottle and the reaction vial.

  • Closed-System Solubilization: Do not add solvent to an open vial. Instead, inject your solvent (e.g., DMF) through the septum of the sealed reaction vial using a syringe. Causality: If the dissolution is exothermic or releases micro-bubbles, the closed septum prevents the aerosolization of the dissolved compound into the hood environment.

Workflow B: Spill Containment and Disposal Logistics

If 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid is spilled, immediate neutralization of the hazard is required before disposal.

  • Isolate and Assess: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius and don a P100 respirator.

  • Solid Spills (Powder): Do not sweep the powder with a brush. Causality: Sweeping generates airborne dust, exacerbating the H335 respiratory hazard. Instead, cover the powder with damp, absorbent laboratory pads (using water or a mild alkaline buffer to suppress dust and neutralize the acid).

  • Liquid Spills (Solution): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Use non-sparking polypropylene scoops to transfer the absorbed material into a rigid, sealable polyethylene hazardous waste container.

  • Decontamination: Wash the spill surface with a mild soap and water solution. The amphoteric nature of the compound makes it susceptible to removal via standard aqueous surfactants 3.

  • Disposal: Label the container clearly as "Hazardous Organic Acid/Imidazole Waste." Dispose of it through your institution's EPA/RCRA-compliant chemical waste management system. Do not flush down the sink.

Safety & Exposure Response Pathway

The following diagram maps the logical flow of standard operations alongside the critical emergency response pathways in the event of an exposure incident.

HandlingWorkflow Storage 1. Storage & Retrieval (Desiccator / Inert Atm) Weighing 2. Weighing & Transfer (Fume Hood + Full PPE) Storage->Weighing Transport in secondary container Reaction 3. Reaction Setup (Closed System) Weighing->Reaction Dissolve in solvent Exposure ! Exposure Event ! (Skin/Eye/Inhalation) Weighing->Exposure Accidental spill/contact Reaction->Exposure Splash/Aerosolization Disposal 4. Waste Disposal (EPA/RCRA Compliant) Reaction->Disposal Quench & collect waste Response Emergency Response (Flush 15 mins + Medical) Exposure->Response Response->Disposal Contaminated materials

Operational workflow and emergency response pathways for handling imidazole-carboxylic acids.

References

  • NextSDS Database.
  • PubChem, National Institutes of Health. "Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080."
  • Fisher Scientific. "SAFETY DATA SHEET: 1-Methylimidazole-4-carboxylic acid."
  • Sigma-Aldrich. "4-Imidazolecarboxylic acid 98 1072-84-0."

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid
Reactant of Route 2
5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid
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